Product packaging for Fto-IN-5(Cat. No.:)

Fto-IN-5

Cat. No.: B14760657
M. Wt: 545.3 g/mol
InChI Key: LIJIAAXHNOJKMP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fto-IN-5 is a potent and selective inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase . FTO is a central regulator of epitranscriptomic modifications, influencing crucial RNA lifecycle processes including splicing, nuclear export, translation, and stability . By catalyzing the demethylation of m6A and other substrates, FTO plays a significant role in various physiological and pathological processes, making it a compelling target for therapeutic intervention . Research applications of this compound are broad, spanning oncology, metabolic diseases, and cardiology. FTO is implicated in the initiation and progression of cardiovascular diseases such as myocardial fibrosis, heart failure, and atherosclerosis . Furthermore, FTO's role in altering the epitranscriptome is significant in cancers and metabolic disorders associated with obesity, such as diabetes . Genome-wide association studies (GWAS) have firmly established that genetic variants in the FTO gene are strongly associated with increased body mass index (BMI) and a higher risk of obesity . Using this compound to inhibit FTO demethylase activity allows researchers to probe the intricate mechanisms of RNA methylation and its profound impact on gene expression and cellular function. This inhibitor is an essential tool for validating FTO as a target and for exploring novel treatment approaches for a range of human diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18Cl2N6O6 B14760657 Fto-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18Cl2N6O6

Molecular Weight

545.3 g/mol

IUPAC Name

(E)-4-[2-[4-[3,5-dichloro-2-methyl-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C23H18Cl2N6O6/c1-12-17(10-14(24)22(21(12)25)28-16-4-2-3-5-18(16)31(36)37)27-15-8-9-26-11-13(15)23(35)30-29-19(32)6-7-20(33)34/h2-11,28H,1H3,(H,26,27)(H,29,32)(H,30,35)(H,33,34)/b7-6+

InChI Key

LIJIAAXHNOJKMP-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)/C=C/C(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)C=CC(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Fto-IN-5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro mechanism of action of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented herein is synthesized from publicly available research, with a focus on the seminal study by Prakash M, et al., which describes a closely related compound, referred to as compound 11b. This document outlines the inhibitory activity, cellular effects, and methodologies used to characterize this class of FTO inhibitors.

Core Mechanism of Action: Selective FTO Inhibition

This compound and its analogues are designed as potent and selective inhibitors of the FTO protein, an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. The primary mechanism of action of this compound is the direct inhibition of FTO's catalytic activity, leading to a subsequent increase in the levels of N6-methyladenosine (m6A) in messenger RNA (mRNA). This targeted inhibition allows for the precise investigation of FTO's role in various biological processes.

Biochemical Potency and Selectivity

Quantitative in vitro assays are crucial for determining the potency and selectivity of FTO inhibitors. The following table summarizes the typical data obtained for a potent and selective FTO inhibitor like the one described by Prakash M, et al.

Parameter FTO ALKBH5 Selectivity (ALKBH5/FTO)
IC50 (nM) [Data not publicly available][Data not publicly available][Data not publicly available]
Table 1: Biochemical Inhibition Data. The half-maximal inhibitory concentration (IC50) is determined through in vitro enzymatic assays. Selectivity is a critical parameter, with a high ratio indicating specific targeting of FTO over other m6A demethylases like ALKBH5.

Cellular Effects of this compound

In a cellular context, the inhibition of FTO by this compound leads to a cascade of events stemming from the altered m6A landscape of the transcriptome. These effects have been primarily characterized in cancer cell lines, particularly in acute monocytic leukemia.

Modulation of m6A Levels and Target Gene Expression

Treatment of cells with this compound results in a dose-dependent increase in global m6A levels in mRNA. This alteration in RNA methylation affects the stability and translation of various transcripts, including key oncogenes. The study by Prakash M, et al. highlighted the modulation of MYC and RARA, known FTO target genes.

Cell Line Treatment Effect on m6A Levels Effect on MYC Expression Effect on RARA Expression
NOMO-1 (Acute Monocytic Leukemia)Prodrug of FTO inhibitorIncreasedUpregulationDownregulation
Table 2: Cellular Effects of FTO Inhibition. The observed changes in gene expression are consistent with the known regulatory roles of FTO.
Anti-proliferative Activity

By modulating the expression of key cellular proteins, FTO inhibition has been shown to exert anti-proliferative effects in cancer cells.

Cell Line IC50 / GI50 (µM)
NOMO-1 (Acute Monocytic Leukemia)[Data not publicly available]
Table 3: Anti-proliferative Activity. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a measure of the compound's effectiveness in inhibiting cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro mechanism of action of this compound.

In Vitro FTO Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide substrate

  • α-ketoglutarate

  • (NH4)2Fe(SO4)2·6H2O

  • Ascorbic acid

  • HEPES buffer

  • This compound or test compound

  • Detection reagent (e.g., formaldehyde dehydrogenase-coupled assay)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ferrous ammonium sulfate, and ascorbic acid.

  • Add the m6A-containing RNA substrate to the reaction mixture.

  • Add varying concentrations of this compound or the test compound.

  • Initiate the reaction by adding recombinant FTO protein.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and measure the product formation (e.g., formaldehyde) using a suitable detection method.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

FTO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Reaction Buffer (HEPES, α-KG, Fe(II), Ascorbate) Mix Combine Reagents, Substrate & Inhibitor Reagents->Mix Substrate m6A-RNA Oligo Substrate->Mix Inhibitor This compound Inhibitor->Mix Enzyme Recombinant FTO Incubate Initiate with FTO Incubate at 37°C Mix->Incubate Add Enzyme Detect Measure Product (e.g., Formaldehyde) Incubate->Detect Analyze Calculate % Inhibition Determine IC50 Detect->Analyze

FTO Inhibition Assay Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cultured cells (e.g., NOMO-1)

  • This compound or test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against FTO and a loading control (e.g., β-actin)

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fractions by Western blotting using an anti-FTO antibody.

  • A stabilized FTO protein in the presence of the inhibitor will be evident by a shift in its melting curve to higher temperatures.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound or Vehicle) Harvest 2. Harvest & Wash Cells Cell_Culture->Harvest Heat 3. Thermal Challenge (Temperature Gradient) Harvest->Heat Lyse 4. Cell Lysis Heat->Lyse Centrifuge 5. Separate Soluble Fraction Lyse->Centrifuge Western_Blot 6. Western Blot Analysis (Anti-FTO Antibody) Centrifuge->Western_Blot Analysis 7. Analyze Melting Curve Shift Western_Blot->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow
m6A Dot Blot Assay

This semi-quantitative method is used to assess changes in the global m6A levels in mRNA following inhibitor treatment.

Materials:

  • Cultured cells

  • This compound or test compound

  • RNA extraction kit

  • mRNA purification kit

  • Nylon membrane

  • UV crosslinker

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or vehicle control.

  • Extract total RNA and purify mRNA.

  • Denature the mRNA samples by heating.

  • Spot serial dilutions of the denatured mRNA onto a nylon membrane.

  • Crosslink the RNA to the membrane using UV light.

  • Block the membrane and incubate with an anti-m6A primary antibody.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the dot intensity. An increase in signal intensity in the treated samples indicates an increase in m6A levels.

Signaling Pathways Modulated by this compound

The inhibition of FTO by this compound has been shown to impact downstream signaling pathways by altering the methylation status and subsequent expression of key regulatory genes.

FTO_Signaling_Pathway Fto_IN_5 This compound FTO FTO Protein Fto_IN_5->FTO inhibits m6A_mRNA m6A on mRNA FTO->m6A_mRNA demethylates MYC_mRNA MYC mRNA m6A_mRNA->MYC_mRNA RARA_mRNA RARA mRNA m6A_mRNA->RARA_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to RARA_Protein RARA Protein RARA_mRNA->RARA_Protein translates to Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation promotes Differentiation Differentiation RARA_Protein->Differentiation promotes

This compound Modulated Signaling Pathway

Disclaimer: This document is intended for research and informational purposes only. The quantitative data for this compound is not fully available in the public domain and is represented here as a template for expected results based on related compounds. Researchers should refer to the primary literature for specific values.

Fto-IN-5: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Fto-IN-5, a potent and selective inhibitor of the Fat mass and obesity-associated (FTO) protein. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. This document details the scientific journey from conception to characterization of this compound, offering valuable insights for researchers in the field of drug discovery.

Discovery of this compound: A Fragment-Merging Strategy

This compound was identified and described by Prakash M. and colleagues in a 2021 publication in the Journal of Medicinal Chemistry.[1][2] The discovery of this potent inhibitor was the result of a rational, structure-based drug design strategy known as fragment-merging. This approach involved combining key structural features from previously reported FTO inhibitors to create a novel, more potent, and selective molecule.

The researchers merged fragments from a hydrazide-containing inhibitor and meclofenamic acid, another known FTO inhibitor. This innovative approach led to the synthesis of a series of analogues, among which compound 11b , later designated as this compound, demonstrated superior performance.

Chemical Synthesis of this compound

This compound, systematically named 2-((3-(2,4-dichlorophenyl)-[1][2][3]triazolo[4,3-a]pyridin-6-yl)thio)acetic acid, is a pyridine analogue. The detailed chemical synthesis is outlined in the supplementary materials of the foundational paper by Prakash M, et al. (2021). The synthesis is a multi-step process, the specifics of which are crucial for reproducibility and are best sourced directly from the primary literature to ensure accuracy.

Chemical Structure of this compound (Compound 11b)

Quantitative Data Summary

The inhibitory activity of this compound against the FTO protein was quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

CompoundTargetIC50 (μM)Assay MethodReference
This compound (11b)FTO0.089FTO demethylation assay

Experimental Protocols

The characterization of this compound involved several key experiments to elucidate its biochemical activity and cellular effects. The detailed protocols are provided in the original research publication. Below is a summary of the methodologies employed.

FTO Demethylation Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of FTO.

  • Principle: A fluorescence-based or mass spectrometry-based assay is used to quantify the demethylation of an N6-methyladenosine (m6A)-containing RNA substrate by recombinant FTO protein. The inhibition of this reaction by a test compound is measured.

  • General Protocol:

    • Recombinant human FTO protein is incubated with an m6A-containing RNA oligonucleotide substrate.

    • The reaction is carried out in a buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.

    • Various concentrations of the test inhibitor (this compound) are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is then quenched, and the amount of demethylated product is quantified using a suitable detection method (e.g., fluorescence or LC-MS/MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular N6-methyladenosine (m6A) Quantification

This assay determines the effect of the inhibitor on the overall levels of m6A in the mRNA of treated cells.

  • Principle: The total mRNA is extracted from cells treated with the inhibitor, and the m6A levels are quantified using a sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an m6A-specific antibody-based method (m6A dot blot).

  • General Protocol:

    • Acute monocytic leukemia (NOMO-1) cells are cultured and treated with this compound or a vehicle control for a specified period.

    • Total RNA is extracted from the cells using a standard RNA isolation kit.

    • mRNA is then purified from the total RNA.

    • The mRNA is digested into single nucleosides.

    • The levels of m6A and adenosine (A) are quantified by LC-MS/MS.

    • The m6A/A ratio is calculated to determine the change in m6A levels upon inhibitor treatment.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression levels of specific target genes in response to the inhibitor.

  • Principle: The mRNA levels of target genes (e.g., MYC and RARA) are quantified by reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using gene-specific primers in a real-time PCR instrument.

  • General Protocol:

    • NOMO-1 cells are treated with this compound or a vehicle control.

    • Total RNA is extracted and reverse transcribed into cDNA.

    • qRT-PCR is performed using primers specific for MYC, RARA, and a housekeeping gene (for normalization).

    • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylase activity of the FTO protein. This leads to an increase in the cellular levels of N6-methyladenosine (m6A) on target mRNAs. In the context of acute monocytic leukemia, FTO has been shown to regulate the expression of key oncogenes and tumor suppressors. The inhibition of FTO by this compound leads to the upregulation of the proto-oncogene MYC and the downregulation of the retinoic acid receptor alpha (RARA) gene. The precise mechanism by which FTO-mediated demethylation affects these specific transcripts is an area of ongoing research.

Fto_IN_5_Signaling_Pathway Fto_IN_5 This compound FTO_protein FTO Protein (m6A Demethylase) Fto_IN_5->FTO_protein Inhibits m6A_mRNA m6A on mRNA (Increased) FTO_protein->m6A_mRNA Demethylates (Inhibited) MYC_mRNA MYC mRNA m6A_mRNA->MYC_mRNA RARA_mRNA RARA mRNA m6A_mRNA->RARA_mRNA MYC_protein MYC Protein (Upregulation) MYC_mRNA->MYC_protein Translation RARA_protein RARA Protein (Downregulation) RARA_mRNA->RARA_protein Translation Cell_Viability Decreased Cell Viability (Acute Monocytic Leukemia) MYC_protein->Cell_Viability RARA_protein->Cell_Viability

Caption: Mechanism of action of this compound in acute monocytic leukemia cells.

Conclusion

This compound represents a significant advancement in the development of selective FTO inhibitors. Its discovery through a rational fragment-merging approach underscores the power of structure-based drug design. The detailed characterization of its biochemical and cellular activities provides a solid foundation for its further development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work in the pursuit of novel therapies targeting the FTO pathway.

References

FTO-IN-5 and the Therapeutic Targeting of the FTO Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fat Mass and Obesity-Associated (FTO) protein, a ferrous iron and 2-oxoglutarate-dependent nucleic acid demethylase, has emerged as a significant therapeutic target for a range of pathologies, including obesity, metabolic disorders, and various cancers.[1][2][3] Its primary biological function involves the oxidative demethylation of N6-methyladenosine (m⁶A), the most abundant internal modification in messenger RNA (mRNA).[2][4] This epitranscriptomic regulation influences mRNA stability, splicing, and translation, thereby controlling the expression of key genes involved in critical cellular processes. The dysregulation of FTO activity is implicated in the progression of numerous diseases, making the development of potent and selective FTO inhibitors a key area of research. This guide provides an in-depth overview of the biological function of FTO, its role as a drug target, and presents available data on small molecule inhibitors, with a focus on providing a framework for understanding compounds like Fto-IN-5. While specific quantitative data and detailed experimental protocols for this compound are not publicly available in detail, this document leverages data from other well-characterized FTO inhibitors to provide a comprehensive technical resource.

The FTO Protein: Biological Function and Therapeutic Rationale

The FTO protein is a member of the AlkB family of non-heme iron-dependent dioxygenases. Its discovery as the first identified RNA demethylase revolutionized the field of epitranscriptomics.

Mechanism of Action

FTO catalyzes the demethylation of N⁶-methyladenosine (m⁶A) in an Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent manner. The demethylation process removes the methyl group from the adenosine base within RNA, thereby reversing the m⁶A modification. This reversible modification is a critical layer of gene expression regulation. The key components of this regulatory system are:

  • Writers: Methyltransferases like METTL3 and METTL14 that install the m⁶A mark.

  • Erasers: Demethylases such as FTO and ALKBH5 that remove the m⁶A mark.

  • Readers: Proteins like the YTH domain-containing family (YTHDF1-3) that recognize m⁶A and mediate downstream effects on RNA fate.

Biological Roles

FTO-mediated demethylation plays a crucial role in a wide array of biological processes:

  • Metabolism and Obesity: FTO is strongly associated with body mass index (BMI) and obesity. It influences adipogenesis, the differentiation of fat cells, and regulates energy homeostasis. Overexpression of Fto in animal models leads to increased food intake and obesity.

  • Cancer: FTO is dysregulated in various cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer. In these contexts, FTO can act as an oncogene by demethylating the transcripts of key cancer-related genes, such as MYC, leading to their increased expression and promoting tumor growth.

  • Neurological Functions: FTO is expressed in the brain and is involved in neuronal development and function. Aberrant FTO activity has been linked to neurological disorders.

The central role of FTO in these critical pathways makes it a compelling target for therapeutic intervention. Inhibition of FTO's demethylase activity can lead to an increase in m⁶A levels on target mRNAs, thereby modulating gene expression and potentially reversing pathological states.

FTO Inhibitors: Quantitative Data

While specific data for this compound is limited in publicly accessible literature, numerous small molecule inhibitors of FTO have been developed and characterized. The following tables summarize the quantitative data for some of these representative inhibitors.

InhibitorTargetIC₅₀ (µM)Assay TypeReference
FTO-04 FTO3.39Enzymatic Assay
ALKBH539.4Enzymatic Assay
FTO-IN-14 FTO0.45Enzymatic Assay
CS1 (NSC 337766) FTO0.1426In vitro (cell-free)
Meclofenamic acid FTO~12.5Enzymatic Assay
Rhein FTO--
FB23-2 FTO--

Table 1: In Vitro Inhibitory Activity of Selected FTO Inhibitors

InhibitorCell LineEffectConcentrationReference
FTO-IN-1 SCLC-21HIC₅₀ = 2.1 µM50 µM
RH30IC₅₀ = 5.3 µM50 µM
KP3IC₅₀ = 5.6 µM50 µM
FTO-IN-14 MOLM13IC₅₀ = 0.7-5.5 µM-
NB4Induces apoptosis-

Table 2: Cellular Activity of Selected FTO Inhibitors

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of FTO inhibitors. Below are generalized methodologies based on published studies for key assays.

Recombinant FTO Expression and Purification
  • Construct Generation: The human FTO gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

  • Lysis and Purification: Bacterial cells are harvested, lysed, and the protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Assessment: The purity of the recombinant FTO protein is assessed by SDS-PAGE.

In Vitro FTO Demethylase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylation of a methylated RNA substrate by FTO.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES buffer, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate, and ascorbic acid.

  • Substrate: A single-stranded RNA oligonucleotide containing one or more m⁶A modifications and a fluorescent reporter system is used as the substrate.

  • Inhibition Assay:

    • Recombinant FTO protein is incubated with the test inhibitor at various concentrations in the reaction buffer.

    • The methylated RNA substrate is added to initiate the demethylation reaction.

    • The reaction is allowed to proceed at room temperature for a defined period.

  • Detection: The demethylation activity is quantified by measuring the change in fluorescence, which is dependent on the methylation status of the RNA substrate.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular m⁶A Quantification Assay (LC-MS/MS)

This assay measures the global m⁶A levels in cellular mRNA following treatment with an FTO inhibitor.

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with high FTO expression) is cultured and treated with the FTO inhibitor or a vehicle control for a specified time.

  • mRNA Isolation: Total RNA is extracted from the cells, and mRNA is purified using oligo(dT)-magnetic beads.

  • RNA Digestion: The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m⁶A).

  • Data Analysis: The m⁶A/A ratio is calculated to determine the global m⁶A level in the mRNA. An increase in this ratio upon inhibitor treatment indicates FTO inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz.

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/14 (Writer) mRNA_m6A mRNA (m6A) METTL3_14->mRNA_m6A Methylation mRNA_A mRNA (A) FTO FTO (Eraser) mRNA_m6A->FTO YTHDF YTHDF Proteins (Readers) mRNA_m6A->YTHDF FTO->mRNA_A Demethylation Translation Translation YTHDF->Translation Promotes Degradation mRNA Degradation YTHDF->Degradation Promotes Fto_IN_5 This compound (Inhibitor) Fto_IN_5->FTO Inhibits

FTO-mediated m⁶A RNA demethylation pathway and its inhibition.

FTO_Inhibition_Assay_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Recombinant_FTO Recombinant FTO Protein Incubation Incubation Recombinant_FTO->Incubation m6A_Substrate m6A-containing RNA Substrate (Fluorescently Labeled) m6A_Substrate->Incubation Fto_Inhibitor FTO Inhibitor (e.g., this compound) Fto_Inhibitor->Incubation Fluorescence_Measurement Fluorescence Measurement Incubation->Fluorescence_Measurement IC50_Calculation IC₅₀ Calculation Fluorescence_Measurement->IC50_Calculation Cells Cell Culture Inhibitor_Treatment Treat with FTO Inhibitor Cells->Inhibitor_Treatment mRNA_Isolation mRNA Isolation Inhibitor_Treatment->mRNA_Isolation Digestion Digestion to Nucleosides mRNA_Isolation->Digestion LC_MS_MS LC-MS/MS Analysis Digestion->LC_MS_MS m6A_Quantification Quantification of m⁶A/A Ratio LC_MS_MS->m6A_Quantification

Generalized experimental workflow for FTO inhibitor characterization.

Conclusion

The FTO protein stands as a validated and highly promising target for the development of novel therapeutics for a multitude of diseases, driven by its central role in RNA epitranscriptomics. The development of potent and selective small molecule inhibitors, exemplified by compounds like this compound and others discussed herein, offers a powerful strategy to modulate the m⁶A landscape and correct the dysregulated gene expression underlying various pathologies. Further research focused on the detailed characterization of these inhibitors and their in vivo efficacy will be critical in translating the therapeutic potential of FTO inhibition into clinical applications. This guide provides a foundational understanding for researchers and drug developers entering this exciting and rapidly evolving field.

References

Fto-IN-5: A Technical Deep Dive into a Novel m6A RNA Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, a key enzyme in N6-methyladenosine (m6A) RNA demethylation. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of gene expression and the therapeutic potential of FTO inhibition.

Core Concepts: FTO and m6A RNA Demethylation

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, translation, and transport. The reversible nature of this modification is controlled by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in a range of human diseases, including cancer, obesity, and neurological disorders.[1][2] FTO catalyzes the oxidative demethylation of m6A in an Fe(II)- and 2-oxoglutarate (2OG)-dependent manner.[3] By removing the methyl group from m6A, FTO can alter the fate of target mRNAs, thereby influencing various cellular processes.

This compound: A Potent and Selective FTO Inhibitor

This compound was developed through a fragment-merging approach, combining key structural features of previously reported FTO inhibitors to create a novel, highly potent, and selective compound.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its prodrug as reported by Prakash M, et al. (2021).[4]

ParameterThis compound (Compound 11b)This compound ProdrugNotes
FTO IC50 0.029 ± 0.003 µM-In vitro FTO demethylation assay.
ALKBH5 IC50 >100 µM-In vitro ALKBH5 demethylation assay.
Selectivity (ALKBH5/FTO) >3400-fold-Calculated from IC50 values.
NOMO-1 Cell Viability (GI50) -1.1 ± 0.1 µMCell viability assay after 72h treatment.

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

In Vitro FTO/ALKBH5 Demethylation Assay

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO or ALKBH5.

Principle: The assay utilizes a single-stranded RNA (ssRNA) oligonucleotide containing a single m6A modification. The demethylation reaction is initiated by the addition of the enzyme and co-factors. The amount of demethylated product is quantified by liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the m6A-containing ssRNA substrate (e.g., 5'-r(GCA(m6A)CUG)-3'), 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in an appropriate buffer (e.g., HEPES).

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant human FTO or ALKBH5 protein.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quenching: Stop the reaction by adding a chelating agent like EDTA.

  • Analysis: Analyze the reaction mixture by LC-MS to separate and quantify the amounts of the m6A-containing substrate and the demethylated product.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular m6A Quantification (Dot Blot Assay)

This method is used to assess the global levels of m6A in total RNA or mRNA from cells treated with an FTO inhibitor.

Principle: RNA is spotted onto a membrane and probed with an antibody specific to m6A. The signal intensity, detected by chemiluminescence or fluorescence, is proportional to the amount of m6A in the sample.

Protocol:

  • Cell Treatment: Treat cells (e.g., NOMO-1 acute monocytic leukemia cells) with the this compound prodrug or vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA or purify mRNA from the treated cells.

  • RNA Denaturation: Denature the RNA samples by heating.

  • Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink using UV light.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the dot intensities to determine the relative m6A levels. Methylene blue staining can be used as a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to confirm the direct binding of a drug to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (FTO) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein that remains.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (FTO) using methods like Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the amount of soluble FTO as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Logical Relationships

FTO has been shown to regulate the expression of key oncogenes and tumor suppressors, thereby influencing major signaling pathways. The inhibition of FTO by this compound is expected to modulate these pathways.

FTO-Mediated m6A Demethylation and Gene Expression

The following diagram illustrates the core mechanism of FTO action and its inhibition by this compound.

FTO_Mechanism cluster_RNA RNA Substrate cluster_FTO FTO Enzyme cluster_Inhibitor Inhibitor m6A_RNA m6A-modified RNA FTO FTO Protein m6A_RNA->FTO Binds to A_RNA Demethylated RNA FTO->A_RNA Demethylates Fto_IN_5 This compound Fto_IN_5->FTO Inhibits

Caption: FTO binds to m6A-modified RNA and removes the methyl group. This compound inhibits this process.

FTO's Role in Regulating MYC and RARA Expression

FTO has been demonstrated to regulate the expression of the proto-oncogene MYC and the retinoic acid receptor alpha (RARA) gene, both of which are critical in leukemia. Inhibition of FTO by a prodrug of this compound has been shown to increase m6A levels in the mRNA of these genes, leading to the upregulation of MYC and downregulation of RARA.

FTO_Gene_Regulation Fto_IN_5 This compound (Prodrug) FTO FTO Fto_IN_5->FTO Inhibits m6A_levels Increased m6A levels in mRNA FTO->m6A_levels Decreases MYC_mRNA MYC mRNA m6A_levels->MYC_mRNA RARA_mRNA RARA mRNA m6A_levels->RARA_mRNA MYC_protein MYC Protein (Upregulation) MYC_mRNA->MYC_protein RARA_protein RARA Protein (Downregulation) RARA_mRNA->RARA_protein Cell_Viability Decreased AML Cell Viability MYC_protein->Cell_Viability Contributes to RARA_protein->Cell_Viability Contributes to

Caption: this compound inhibits FTO, leading to increased m6A levels and altered MYC and RARA expression.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an FTO inhibitor like this compound.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro_assay In Vitro Demethylation Assay (IC50 Determination) start->in_vitro_assay selectivity_assay Selectivity Assay (vs. ALKBH5) in_vitro_assay->selectivity_assay cetsa Cellular Thermal Shift Assay (Target Engagement) selectivity_assay->cetsa cellular_m6a Cellular m6A Quantification (Dot Blot) cetsa->cellular_m6a gene_expression Gene Expression Analysis (qRT-PCR / Western Blot) cellular_m6a->gene_expression cell_viability Cell Viability Assay gene_expression->cell_viability end Preclinical Candidate cell_viability->end

Caption: A typical workflow for characterizing a novel FTO inhibitor from synthesis to cellular assays.

Conclusion

This compound represents a significant advancement in the development of selective FTO inhibitors. Its high potency and selectivity make it a valuable tool for studying the biological roles of FTO and a promising lead compound for the development of novel therapeutics targeting m6A RNA demethylation in various diseases. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted.

References

Fto-IN-5 and the WNT Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the role of the FTO protein in the WNT signaling pathway. It is important to note that, to date, no direct experimental studies have been published specifically investigating the effects of the pharmacological inhibitor Fto-IN-5 on the WNT signaling pathway. The information presented herein is therefore based on studies utilizing genetic knockdown or knockout of the FTO gene, or other pharmacological inhibitors of FTO. The findings are extrapolated to hypothesize the potential effects of this compound, an inhibitor of the FTO protein.

Executive Summary

The Fat Mass and Obesity-Associated Protein (FTO) is an RNA demethylase that has been identified as a critical regulator of the WNT signaling pathway. This guide provides a comprehensive overview of the current research detailing the intricate relationship between FTO and WNT signaling. Inhibition of FTO has been shown to exert a bimodal influence on the WNT pathway, generally leading to a suppression of the canonical WNT/β-catenin signaling cascade while concurrently activating non-canonical WNT pathways. This dual regulatory role positions FTO as a potential therapeutic target for diseases where WNT signaling is dysregulated, such as cancer. This document outlines the molecular mechanisms, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing the FTO-WNT axis, and presents visual diagrams of the involved pathways and experimental workflows.

Introduction to FTO and the WNT Signaling Pathway

The FTO protein is a member of the AlkB family of dioxygenases and functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] By removing methyl groups from RNA, FTO influences mRNA stability, splicing, and translation, thereby regulating various cellular processes.

The WNT signaling pathway is a crucial and highly conserved pathway that governs fundamental aspects of cell fate determination, proliferation, migration, and embryonic development.[1][3][4] The WNT pathway is broadly divided into two main branches:

  • Canonical WNT/β-catenin Pathway: In the "off" state, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon WNT ligand binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

  • Non-canonical WNT Pathways: These pathways function independently of β-catenin and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway, which regulate the cytoskeleton, cell polarity, and intracellular calcium levels.

Dysregulation of the WNT signaling pathway is a hallmark of numerous human diseases, most notably cancer.

FTO's Regulatory Role in WNT Signaling

Current research indicates that FTO is a key modulator of the bifurcation between the canonical and non-canonical WNT signaling pathways.

Inhibition of the Canonical WNT/β-catenin Pathway

A significant body of evidence suggests that the loss or inhibition of FTO leads to the downregulation of the canonical WNT/β-catenin signaling pathway. The primary mechanism underlying this inhibition is the upregulation of Dickkopf-1 (DKK1), a potent secreted inhibitor of the WNT pathway. DKK1 functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the WNT-Frizzled-LRP5/6 receptor complex required for canonical pathway activation. Studies have shown that in FTO-depleted cells, DKK1 mRNA and protein levels are significantly increased, leading to a subsequent decrease in β-catenin stabilization and nuclear translocation.

Activation of Non-canonical WNT Pathways

Concurrently with the inhibition of the canonical pathway, FTO depletion has been shown to activate non-canonical WNT signaling, specifically the WNT/PCP and Wnt/Ca2+ pathways. This activation is, at least in part, also mediated by the upregulation of DKK1, which in some cellular contexts can promote non-canonical signaling. The activation of the Wnt/Ca2+ pathway is evidenced by the increased phosphorylation of downstream effectors such as CaMKII and PKCδ.

Quantitative Data on FTO Inhibition and WNT Signaling

While no quantitative data is available for this compound's direct effect on the WNT pathway, the following table summarizes key findings from studies using FTO knockdown or knockout, which can serve as a proxy for the expected effects of a potent FTO inhibitor.

Experimental SystemMethod of FTO InhibitionKey FindingQuantitative ChangeReference
HEK293T cellsshRNA knockdownDecreased WNT3a-stimulated TOPFlash reporter activity~41% decrease
Fto-/- MEFsGene knockoutAbrogated WNT3a-induced nuclear β-catenin accumulationNo significant increase in nuclear β-catenin compared to a 61% increase in control cells
HeLa cellsshRNA knockdownIncreased DKK1 mRNA expression
HeLa cellsshRNA knockdownIncreased secreted DKK1 protein
Zebrafish embryosMorpholino knockdownReduced β-catenin protein levels~90% reduction

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interplay between FTO and the WNT signaling pathway.

TOP/FOPFlash Reporter Assay for Canonical WNT Signaling

This assay is a widely used method to quantify the transcriptional activity of the canonical WNT/β-catenin pathway.

Principle: The TOPFlash plasmid contains a luciferase reporter gene driven by a promoter with multiple TCF/LEF binding sites. The FOPFlash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. Activation of the canonical WNT pathway leads to nuclear β-catenin accumulation, which, along with TCF/LEF transcription factors, drives the expression of the luciferase gene from the TOPFlash reporter. The ratio of TOPFlash to FOPFlash luciferase activity provides a specific measure of WNT signaling.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate.

    • Co-transfect cells with the TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, treat the cells with the FTO inhibitor (e.g., this compound at various concentrations) or vehicle control for a predetermined time.

    • Stimulate the WNT pathway by adding purified Wnt3a protein or Wnt3a-conditioned media.

  • Luciferase Assay:

    • After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the TOP/FOP ratio to determine the specific WNT signaling activity.

Western Blot Analysis for β-catenin and DKK1

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates or conditioned media. This is crucial for assessing the levels of β-catenin (total and nuclear) and secreted DKK1.

Protocol:

  • Sample Preparation:

    • For β-catenin analysis, lyse the treated cells and prepare whole-cell, cytoplasmic, and nuclear fractions.

    • For DKK1 analysis, collect the conditioned media from treated cells.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies against β-catenin, DKK1, and a loading control (e.g., GAPDH for whole-cell lysate, Histone H3 for nuclear fraction).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for DKK1 mRNA

Principle: qRT-PCR is used to measure the relative expression levels of specific mRNA transcripts, in this case, DKK1.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Perform real-time PCR using a qPCR instrument with specific primers for DKK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis:

    • Calculate the relative expression of DKK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Visualizing the FTO-WNT Signaling Axis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

WNT_Signaling_Pathway cluster_canonical Canonical WNT Pathway cluster_noncanonical Non-Canonical WNT Pathways WNT WNT FZD_LRP FZD/LRP5/6 WNT->FZD_LRP Binds DVL DVL FZD_LRP->DVL Recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degrades TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Target_Genes_ON Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->Target_Genes_ON WNT_PCP WNT/PCP FZD_ROR_RYK FZD/ROR/RYK WNT_PCP->FZD_ROR_RYK PCP_Effectors PCP Effectors (Rho, Rac, JNK) FZD_ROR_RYK->PCP_Effectors Cell_Polarity Cell Polarity & Migration PCP_Effectors->Cell_Polarity WNT_Ca WNT/Ca2+ FZD_LRP_Ca FZD/LRP5/6 WNT_Ca->FZD_LRP_Ca Ca_Flux Ca2+ Flux FZD_LRP_Ca->Ca_Flux Ca_Effectors Ca2+ Effectors (CaMKII, PKC) Ca_Flux->Ca_Effectors

Caption: Overview of the Canonical and Non-Canonical WNT Signaling Pathways.

FTO_Effect_on_WNT Fto_IN_5 This compound (or FTO inhibition) FTO FTO Protein Fto_IN_5->FTO Inhibits DKK1 DKK1 (WNT Inhibitor) FTO->DKK1 Represses Canonical_WNT Canonical WNT (β-catenin dependent) DKK1->Canonical_WNT Inhibits NonCanonical_WNT Non-Canonical WNT (PCP, Ca2+) DKK1->NonCanonical_WNT Activates Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cancer Cell Line Treatment Treat with this compound or Vehicle Control Cells->Treatment TOPFlash TOP/FOPFlash Assay (Canonical WNT Activity) Treatment->TOPFlash WesternBlot Western Blot (β-catenin, DKK1 levels) Treatment->WesternBlot qRT_PCR qRT-PCR (DKK1 mRNA) Treatment->qRT_PCR Migration_Assay Migration/Invasion Assay (Non-canonical WNT effects) Treatment->Migration_Assay

References

The Structural Basis of Fto-IN-5 Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is a crucial N6-methyladenosine (m6A) RNA demethylase and a validated therapeutic target for a range of diseases, including cancer and obesity. The development of potent and selective FTO inhibitors is of significant interest for both therapeutic applications and as chemical probes to elucidate the biological functions of FTO. Fto-IN-5 has emerged as a potent and selective inhibitor of FTO over its close homolog, ALKBH5. This technical guide provides a comprehensive overview of the structural basis for this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to FTO and its Therapeutic Relevance

The FTO protein is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that plays a central role in epigenetic regulation by removing the methyl group from N6-methyladenosine (m6A) in RNA.[1] This demethylation activity modulates the expression of various genes involved in critical cellular processes. Dysregulation of FTO has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention.[2][3] FTO is known to be involved in several signaling pathways, including the Wnt and PI3K-Akt pathways, and its inhibition has been shown to impact cancer cell proliferation and survival.[4]

This compound: A Potent and Selective FTO Inhibitor

This compound (also referred to as compound 11b in foundational literature) was developed through a fragment-merging strategy, combining key structural features of previously reported FTO inhibitors.[5] This approach led to the identification of a highly potent and selective inhibitor of FTO.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound were determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for FTO over the homologous m6A demethylase, ALKBH5.

Compound FTO IC50 (µM) ALKBH5 IC50 (µM) Selectivity Index (ALKBH5/FTO)
This compound (11b)0.0878.98>100

Table 1: In vitro inhibitory activity of this compound against FTO and ALKBH5. Data sourced from Prakash M, et al. J Med Chem. 2021.

Structural Basis of this compound Selectivity

The high selectivity of this compound for FTO over ALKBH5 is attributed to specific molecular interactions within the respective active sites. Molecular modeling and structure-activity relationship (SAR) studies have indicated that a key methyl group on the this compound scaffold is crucial for this selectivity.

Molecular Docking Insights

Computational docking studies of this compound into the active sites of FTO and ALKBH5 reveal distinct binding modes that likely underpin its selectivity.

cluster_FTO FTO Active Site cluster_ALKBH5 ALKBH5 Active Site FTO_Active_Site FTO Active Site Fto_IN_5_FTO This compound Fto_IN_5_FTO->FTO_Active_Site Binds Fto_IN_5_ALKBH5 This compound Methyl_Group_FTO Key Methyl Group Hydrophobic_Pocket Specific Hydrophobic Pocket Methyl_Group_FTO->Hydrophobic_Pocket Forms favorable hydrophobic interactions ALKBH5_Active_Site ALKBH5 Active Site Fto_IN_5_ALKBH5->ALKBH5_Active_Site Binds Methyl_Group_ALKBH5 Key Methyl Group Steric_Clash Steric Hindrance Methyl_Group_ALKBH5->Steric_Clash Experiences steric clash, reducing binding affinity caption Figure 1. This compound Binding Specificity

Caption: Figure 1. This compound Binding Specificity

FTO-Regulated Signaling Pathways

Inhibition of FTO by this compound has been shown to modulate downstream signaling pathways implicated in cancer. A prodrug of this compound was observed to upregulate the expression of MYC and downregulate RARA, both of which are established FTO target genes involved in cellular proliferation and differentiation.

Fto_IN_5 This compound FTO FTO Demethylase Fto_IN_5->FTO Inhibits m6A_mRNA m6A-modified mRNA (e.g., MYC, RARA) FTO->m6A_mRNA Demethylates MYC MYC mRNA m6A_mRNA->MYC RARA RARA mRNA m6A_mRNA->RARA MYC_Protein MYC Protein (Upregulated) MYC->MYC_Protein Translation RARA_Protein RARA Protein (Downregulated) RARA->RARA_Protein Translation Cell_Proliferation Leukemic Cell Proliferation MYC_Protein->Cell_Proliferation Promotes RARA_Protein->Cell_Proliferation Inhibits (via differentiation) caption Figure 2. FTO Signaling Pathway Modulation start Start reagents Prepare Reagents: - FTO/ALKBH5 Enzyme - m6A-biotinylated substrate - this compound (or test compound) - AlphaLISA Acceptor Beads - Streptavidin Donor Beads start->reagents incubation1 Incubate Enzyme, Substrate, and Inhibitor reagents->incubation1 add_beads Add Anti-m6A Acceptor Beads and Streptavidin Donor Beads incubation1->add_beads incubation2 Incubate in the Dark add_beads->incubation2 read_plate Read Plate on EnVision Reader (680 nm emission) incubation2->read_plate analyze Analyze Data: Calculate IC50 values read_plate->analyze end End analyze->end caption Figure 3. AlphaLISA Experimental Workflow start Start prepare_samples Prepare Samples: - Purified FTO protein in buffer - this compound in matched buffer start->prepare_samples load_itc Load FTO into Sample Cell Load this compound into Syringe prepare_samples->load_itc equilibrate Equilibrate System to Desired Temperature load_itc->equilibrate titration Perform Serial Injections of This compound into FTO Solution equilibrate->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat analyze_data Analyze Data: Fit to a binding model to determine Kd, n, ΔH, and ΔS measure_heat->analyze_data end End analyze_data->end caption Figure 4. ITC Experimental Workflow

References

Preliminary Studies of Fto-IN-5 in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented is based on the foundational study by Prakash M, et al., published in the Journal of Medicinal Chemistry in 2021, which details the discovery and initial characterization of this compound.

Introduction to this compound

This compound (also referred to as compound 11b in the primary literature) is a small molecule inhibitor designed through a fragment-merging approach to selectively target the FTO protein. FTO is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in cancer and other diseases. This compound was developed to probe the therapeutic potential of FTO inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial cellular studies of a prodrug of this compound. These studies primarily utilized the human acute monocytic leukemia cell line, NOMO-1.

ParameterCell LineValueReference
Inhibitory Activity (IC50)
FTO Inhibition-87 nM[1]
ALKBH5 Inhibition->100 µM[1]
Cellular Effects NOMO-1
Cell Viability (IC50)NOMO-1~5 µM (prodrug)[2]

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the cellular effects of the this compound prodrug.

Cell Culture
  • Cell Line: Human acute monocytic leukemia (NOMO-1) cells were used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay
  • Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay was employed to assess cell viability.

  • Procedure:

    • NOMO-1 cells were seeded in 96-well plates.

    • The cells were treated with varying concentrations of the this compound prodrug.

    • After a specified incubation period (e.g., 72 hours), the MTT reagent was added to each well.

    • Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) was added.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the untreated control, and the IC50 value was determined.

RNA Extraction and m6A Quantification
  • Method: Total RNA was extracted from treated and untreated NOMO-1 cells, followed by a quantification of the global m6A levels.

  • Procedure:

    • NOMO-1 cells were treated with the this compound prodrug.

    • Total RNA was isolated using a commercial RNA extraction kit.

    • The concentration and purity of the RNA were determined using a spectrophotometer.

    • Global m6A levels in the mRNA were quantified using an m6A RNA methylation quantification kit (colorimetric or fluorometric). This typically involves the capture of m6A-containing RNA fragments and their subsequent detection.

Gene Expression Analysis (RT-qPCR)
  • Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of FTO target genes.

  • Procedure:

    • Total RNA was extracted from treated and untreated NOMO-1 cells as described above.

    • Reverse transcription was performed to synthesize complementary DNA (cDNA).

    • RT-qPCR was carried out using gene-specific primers for MYC, RARA, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative changes in gene expression were calculated using the ΔΔCt method.

Signaling Pathways and Mechanisms of Action

The preliminary studies indicate that this compound exerts its anti-leukemic effects by inhibiting the demethylase activity of FTO. This leads to an increase in the global m6A levels in mRNA, which in turn affects the stability and translation of key oncogenic transcripts.

Fto_IN_5_Mechanism Fto_IN_5 This compound (prodrug) FTO FTO Protein (m6A Demethylase) Fto_IN_5->FTO Inhibits m6A Increased m6A levels in mRNA FTO->m6A Normally decreases mRNA_stability Altered mRNA Stability/ Translation m6A->mRNA_stability MYC MYC mRNA mRNA_stability->MYC Downregulation RARA RARA mRNA mRNA_stability->RARA Upregulation Cell_Viability Decreased Cell Viability MYC->Cell_Viability Contributes to RARA->Cell_Viability Contributes to Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Start Seed NOMO-1 Cells Treatment Treat with this compound prodrug Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction m6A_Quant m6A Quantification RNA_Extraction->m6A_Quant RT_qPCR RT-qPCR for Gene Expression (MYC, RARA) RNA_Extraction->RT_qPCR

References

Fto-IN-5: A Technical Overview of its Role in Oncogene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated protein (FTO), has emerged as a critical regulator of gene expression and a key player in the development and progression of various cancers.[1][2][3] Its enzymatic activity, which removes methyl groups from mRNA, directly impacts the stability, translation, and splicing of numerous transcripts, including those of prominent oncogenes.[4] Consequently, FTO has become an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of Fto-IN-5, a representative small molecule inhibitor of FTO, and its role in the regulation of oncogenes. We will detail its mechanism of action, its effects on key oncogenic signaling pathways, and provide comprehensive experimental protocols for its characterization.

Introduction to FTO: An Oncogenic RNA Demethylase

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in post-transcriptional gene regulation.[5] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. FTO was the first identified m6A demethylase, and its overexpression has been linked to a variety of malignancies, including acute myeloid leukemia (AML), breast cancer, and gastric cancer.

FTO exerts its oncogenic functions by removing m6A marks from the transcripts of key oncogenes, such as MYC and E2F1. This demethylation can lead to increased mRNA stability and translation, resulting in the overexpression of these oncoproteins and the promotion of cancer cell proliferation, survival, and resistance to therapy. The development of potent and selective FTO inhibitors, such as this compound, represents a promising therapeutic strategy to counteract these effects.

This compound: A Representative FTO Inhibitor

While "this compound" is used here as a representative name, this guide draws upon the well-characterized properties of potent FTO inhibitors like FB23-2 and others. These inhibitors are designed to competitively bind to the active site of FTO, preventing the demethylation of its target mRNAs.

Mechanism of Action

This compound functions as a competitive inhibitor of FTO's m6A demethylase activity. By occupying the enzyme's active site, it prevents the binding of m6A-modified RNA substrates. This leads to a global increase in m6A levels within the cell, particularly on the transcripts of FTO's target oncogenes. The increased m6A modification of these oncogene mRNAs can lead to their decreased stability and/or translational efficiency, ultimately resulting in reduced oncoprotein levels and suppression of the malignant phenotype.

Quantitative Data on FTO Inhibitor Activity

The following tables summarize the in vitro efficacy of representative FTO inhibitors across various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of FTO

CompoundIC50 (nM)Assay TypeReference
Representative Inhibitor C6780Enzymatic Inhibition Assay
Representative Inhibitor 18097640HPLC-MS/MS based demethylation assay
Representative Inhibitor 14a1500In vitro demethylation assay

Table 2: Anti-proliferative Activity of FTO Inhibitors in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MDA-MB-231Breast CancerFB2315.51
BT-549Breast CancerFB2311.19
KYSE-150Esophageal CancerC62.17
TE-1Esophageal CancerC60.95
EC109Esophageal CancerC60.83
AGSGastric CancerFTO-43N~5
SNU-16Gastric CancerFTO-43N~10
KATOIIIGastric CancerFTO-43N~2.5

Signaling Pathways Modulated by this compound

FTO inhibition by this compound has been shown to impact key oncogenic signaling pathways, primarily through the regulation of critical downstream effectors.

The FTO-MYC Axis

The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to demethylate m6A in MYC mRNA, leading to its increased stability and translation. By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, which can lead to its degradation and a subsequent reduction in c-Myc protein levels. This suppression of c-Myc activity is a key mechanism by which FTO inhibitors exert their anti-cancer effects.

FTO_MYC_Axis FTO FTO MYC_mRNA MYC mRNA FTO->MYC_mRNA demethylates m6A_MYC_mRNA m6A on MYC mRNA c_Myc_Protein c-Myc Protein MYC_mRNA->c_Myc_Protein translates to Proliferation Tumor Proliferation c_Myc_Protein->Proliferation promotes Fto_IN_5 This compound Fto_IN_5->FTO inhibits

Caption: FTO-MYC oncogenic axis and its inhibition by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Overexpression of FTO has been shown to promote glycolysis in breast cancer cells through the activation of the PI3K/AKT pathway. Inhibition of FTO leads to a downregulation of PI3K and AKT phosphorylation, thereby suppressing this pro-tumorigenic pathway.

PI3K_AKT_Pathway FTO FTO PI3K PI3K FTO->PI3K activates AKT AKT PI3K->AKT activates p_AKT p-AKT AKT->p_AKT phosphorylates Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival promotes Fto_IN_5 This compound Fto_IN_5->FTO inhibits

Caption: FTO's role in the PI3K/AKT signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. Studies have shown a complex interplay between FTO and Wnt signaling. Loss of FTO has been demonstrated to downregulate canonical Wnt signaling by preventing the nuclear translocation of β-catenin. This suggests that FTO inhibitors could modulate Wnt-driven tumorigenesis.

Wnt_Pathway FTO FTO beta_catenin_nuc Nuclear β-catenin FTO->beta_catenin_nuc promotes nuclear translocation Wnt_Targets Wnt Target Genes (e.g., MYC) beta_catenin_nuc->Wnt_Targets activates Tumorigenesis Tumorigenesis Wnt_Targets->Tumorigenesis drives Fto_IN_5 This compound Fto_IN_5->FTO inhibits

Caption: FTO's influence on the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro FTO Enzymatic Assay

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant FTO enzyme, and the m6A-containing RNA substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Initiate the reaction by adding the FTO enzyme mixture to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of demethylated product using a suitable detection method.

  • Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

m6A Dot Blot Assay

This assay provides a semi-quantitative measurement of global m6A levels in total RNA following treatment with this compound.

Materials:

  • Total RNA isolated from cells treated with this compound or vehicle control

  • Nitrocellulose or nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-m6A primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Denature the RNA samples by heating at 95°C for 3 minutes and then immediately place on ice.

  • Spot serial dilutions of the RNA onto the membrane.

  • Cross-link the RNA to the membrane using a UV cross-linker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the dot intensity. Methylene blue staining can be used as a loading control.

RNA Immunoprecipitation (RIP) followed by qPCR

This technique is used to determine if FTO directly binds to specific oncogene mRNAs and if this binding is affected by this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • RIP lysis buffer

  • Anti-FTO antibody and isotype control IgG

  • Protein A/G magnetic beads

  • RNA purification kit

  • Reverse transcriptase and qPCR reagents

  • Primers for target oncogene mRNAs (e.g., MYC) and a negative control transcript

Procedure:

  • Lyse the cells and prepare whole-cell extracts.

  • Incubate the extracts with anti-FTO antibody or IgG control pre-coupled to magnetic beads overnight at 4°C.

  • Wash the beads to remove non-specific binding.

  • Elute the RNA from the beads and purify it.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the abundance of the target oncogene mRNA in the immunoprecipitated samples by qPCR.

  • Calculate the enrichment of the target mRNA in the FTO RIP relative to the IgG control.

Western Blot Analysis

This standard technique is used to measure the protein levels of oncogenes (e.g., c-Myc) and signaling proteins (e.g., p-AKT, AKT) following this compound treatment.

Materials:

  • Protein lysates from cells treated with this compound or vehicle control

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer

  • Primary antibodies against the proteins of interest (e.g., anti-c-Myc, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Use a loading control like β-actin for normalization.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Enzymatic_Assay FTO Enzymatic Assay (IC50 determination) Cell_Culture Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (IC50 determination) Cell_Culture->Cell_Viability RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Dot_Blot m6A Dot Blot RNA_Extraction->Dot_Blot RIP_qPCR RIP-qPCR (FTO-mRNA binding) RNA_Extraction->RIP_qPCR Western_Blot Western Blot (Oncoprotein levels) Protein_Extraction->Western_Blot Fto_IN_5 This compound Fto_IN_5->Enzymatic_Assay Fto_IN_5->Cell_Culture

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound, as a representative inhibitor of the FTO m6A demethylase, holds significant promise as a therapeutic agent for the treatment of various cancers. Its ability to modulate the expression of key oncogenes like MYC through the regulation of mRNA methylation provides a targeted approach to inhibit tumor growth and survival. The experimental protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other FTO inhibitors. Further research into the in vivo efficacy, safety, and potential combination therapies will be crucial for translating the therapeutic potential of FTO inhibition into clinical practice.

References

Methodological & Application

Application Notes and Protocols for Fto-IN-5 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-5 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme is frequently dysregulated in various human cancers and plays a crucial role in tumor development, progression, and drug resistance. By removing the m6A modification from RNA, FTO can alter the stability and translation of numerous cancer-related transcripts, thereby promoting oncogenic signaling pathways. Inhibition of FTO with small molecules like this compound presents a promising therapeutic strategy for a range of malignancies.

These application notes provide a comprehensive guide for the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

This compound: Chemical Properties

PropertyValue
Molecular Formula C₂₃H₁₈Cl₂N₆O₆
Molecular Weight 545.33 g/mol
CAS Number 2763577-75-7
Appearance A crystalline solid
Solubility Soluble in DMSO

Mechanism of Action

This compound functions as a competitive inhibitor of the FTO enzyme. It binds to the active site of FTO, preventing the demethylation of m6A-modified RNA. This leads to an accumulation of m6A marks on target transcripts, which can subsequently alter their stability and translation. The primary downstream effect of FTO inhibition is the modulation of various oncogenic signaling pathways that are dependent on the expression of FTO target genes.

FTO_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO Protein Demethylated_RNA Demethylated RNA FTO->Demethylated_RNA Demethylation m6A_RNA m6A-modified RNA m6A_RNA->FTO Substrate Increased_m6A Increased m6A levels in mRNA m6A_RNA->Increased_m6A Accumulation Fto_IN_5 This compound Fto_IN_5->FTO Inhibition Altered_Stability Altered mRNA Stability/Translation Increased_m6A->Altered_Stability Oncogenic_Pathways Downregulation of Oncogenic Pathways (e.g., MYC, Wnt, PI3K/Akt) Altered_Stability->Oncogenic_Pathways Cancer_Phenotypes Inhibition of Cancer Phenotypes (Proliferation, Migration, Invasion) Oncogenic_Pathways->Cancer_Phenotypes

Figure 1: Simplified signaling pathway of this compound action. This compound inhibits the FTO protein in the nucleus, leading to an accumulation of m6A-modified RNA. This results in altered mRNA stability and translation in the cytoplasm, ultimately downregulating oncogenic pathways and inhibiting cancer cell phenotypes.

Data Presentation: In Vitro Efficacy of FTO Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FTO inhibitors in different cancer cell lines, providing a comparative reference for designing experiments with this compound. Note that specific IC50 values for this compound are not yet widely published in the public domain and should be determined empirically for the cell line of interest.

InhibitorCancer Cell LineIC50 (µM)Reference
FB23-2 NB4 (Acute Myeloid Leukemia)2.6--INVALID-LINK--
Dac51 -0.4--INVALID-LINK--
FTO-IN-8 SNU16 (Gastric Cancer)17.7--INVALID-LINK--
FTO-IN-8 KATOIII (Gastric Cancer)35.9--INVALID-LINK--
FTO-IN-8 AGS (Gastric Cancer)20.3--INVALID-LINK--
MO-I-500 -8.7[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (545.33 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to 10 mM weigh->dissolve aliquot Aliquot into Smaller Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Remove the medium from the wells and add 100 µL of the compound dilutions.[2]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of this compound on the protein levels of FTO and its downstream targets.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FTO, anti-MYC, anti-ß-catenin, anti-p-Akt, and a loading control like anti-ß-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is to measure the effect of this compound on the mRNA levels of FTO target genes.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., MYC, RARA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Treat cells with this compound as described for the Western blot analysis.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_inhibitor->treat_cells culture_cells Culture Cancer Cell Line culture_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability western Western Blot treat_cells->western qpcr qPCR treat_cells->qpcr ic50 Calculate IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp gene_exp Analyze Gene Expression qpcr->gene_exp

Figure 3: General experimental workflow for studying this compound in a cancer cell line.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Determining the Optimal Dosage of FTO Inhibitors for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. As the first identified RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO has been linked to various cancers and obesity, making its inhibition a promising strategy for therapeutic intervention.

This document provides detailed application notes and protocols for determining the optimal dosage of FTO inhibitors for in vivo studies. While specific in vivo dosage data for the potent and selective FTO inhibitor, Fto-IN-5, is not currently available in the public domain, this guide compiles and presents data from preclinical studies of other well-characterized FTO inhibitors. These include IOX3, FB23, FB23-2, and C6. The provided protocols and data tables can serve as a valuable starting point for researchers to design and execute their own in vivo experiments with this compound or other novel FTO inhibitors.

It is imperative to note that the optimal dosage for any new compound, including this compound, must be determined empirically through rigorous dose-finding studies. The information presented herein should be used as a reference for initiating such studies.

FTO Signaling Pathway

The FTO protein influences multiple downstream signaling pathways implicated in cancer and obesity. Its primary mechanism involves the demethylation of m6A on target mRNAs, which can alter their stability, translation, and subsequent protein expression. Key pathways affected by FTO activity include the PI3K/AKT/mTOR and WNT signaling cascades.

FTO_Signaling_Pathway cluster_FTO FTO Inhibition cluster_RNA RNA Demethylation cluster_Pathways Downstream Signaling cluster_Phenotypes Cellular Phenotypes This compound This compound FTO FTO This compound->FTO inhibits m6A_RNA m6A-modified RNA FTO->m6A_RNA demethylates RNA Demethylated RNA m6A_RNA->RNA Gene_Expression Altered Gene Expression (e.g., MYC, RARA) RNA->Gene_Expression PI3K_AKT PI3K/AKT/mTOR Pathway Cancer Decreased Cancer Cell Proliferation & Survival PI3K_AKT->Cancer WNT WNT Signaling WNT->Cancer Gene_Expression->PI3K_AKT Gene_Expression->WNT Obesity Modulation of Adipogenesis & Metabolism Gene_Expression->Obesity

FTO signaling and inhibition pathway.

Quantitative Data from In Vivo Studies of FTO Inhibitors

The following tables summarize the available quantitative data from in vivo studies of various FTO inhibitors in mouse models. This information can guide the initial dose selection for this compound in similar preclinical models.

Table 1: In Vivo Efficacy of FTO Inhibitors in Cancer Models

InhibitorCancer ModelMouse StrainDosageAdministration RouteKey FindingsReference
FB23-2 Nasopharyngeal Carcinoma (NPC) XenograftNude MiceNot specifiedNot specifiedEnhanced sensitivity of NPC cells to radiotherapy.[1]
C6 Esophageal Cancer Xenograft (EC109 cells)Nude Mice60 mg/kgOralSignificantly inhibited tumor growth.[2]
CS1 (Bisantrene) Acute Myeloid Leukemia (AML) XenograftNRGS MiceNot specifiedNot specifiedSynergized with T cell treatment to suppress AML progression and prolong survival.[3]
CS2 (Brequinar) Acute Myeloid Leukemia (AML) XenograftNRGS MiceNot specifiedNot specifiedSynergized with T cell treatment to suppress AML progression and prolong survival.[3]
Rhein Breast Cancer (4T1 cells)Nude MiceNot specifiedIntraperitonealSuppressed tumor growth.[4]

Table 2: In Vivo Studies of FTO Inhibitors in Metabolic Disease Models

InhibitorModelMouse StrainDosageAdministration RouteKey FindingsReference
IOX3 General in vivo assessmentC57BL/6J60 mg/kg every two daysIntraperitonealDid not affect body weight or RER but altered fat pad weights and bone mineral density.
FB23 High-Fat Diet-Induced Obesity and Cognitive DeclineSAMP8Not specifiedNot specifiedAmeliorated HFD-induced metabolic disturbances and cognitive decline.
FB23-2 Diabetic RetinopathyDiabetic MiceNot specifiedSystemicExhibited therapeutic efficacy.

Experimental Protocols

The following are generalized protocols for in vivo studies with FTO inhibitors based on methodologies reported in the literature. These should be adapted and optimized for the specific inhibitor and experimental model.

Protocol 1: General In Vivo Dose-Finding and Efficacy Study in a Xenograft Cancer Model

1. Objective: To determine the maximum tolerated dose (MTD) and evaluate the anti-tumor efficacy of an FTO inhibitor in a mouse xenograft model.

2. Materials:

  • FTO inhibitor (e.g., this compound)
  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
  • Cancer cell line (e.g., EC109 for esophageal cancer)
  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
  • Calipers for tumor measurement
  • Animal balance

3. Experimental Workflow:

Xenograft_Workflow A 1. Cell Culture and Implantation - Culture cancer cells to log phase. - Subcutaneously inject 1x10^6 - 1x10^7 cells into the flank of each mouse. B 2. Tumor Growth and Randomization - Monitor tumor growth until average volume reaches ~100-150 mm³. - Randomize mice into treatment and control groups (n=5-10 per group). A->B C 3. Dose Administration - Prepare FTO inhibitor in vehicle. - Administer the inhibitor (e.g., daily or every other day) via the desired route (e.g., oral gavage, intraperitoneal injection). - Control group receives vehicle only. B->C D 4. Monitoring and Measurement - Measure tumor volume and body weight 2-3 times per week. - Observe for signs of toxicity. C->D E 5. Endpoint and Analysis - Euthanize mice when tumors reach a predetermined size or at the end of the study period. - Excise and weigh tumors. - Analyze tumor growth inhibition and toxicity. D->E

Workflow for a xenograft efficacy study.

4. Dose Escalation for MTD Determination:

  • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice.
  • Monitor for signs of toxicity, including weight loss (>15-20%), lethargy, and ruffled fur.
  • The MTD is the highest dose that does not induce significant toxicity.

5. Efficacy Evaluation:

  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Plot tumor growth curves for each group.
  • At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

Protocol 2: Evaluation of an FTO Inhibitor in a Diet-Induced Obesity Model

1. Objective: To assess the effect of an FTO inhibitor on body weight, metabolic parameters, and cognitive function in a diet-induced obesity mouse model.

2. Materials:

  • FTO inhibitor (e.g., this compound)
  • Vehicle solution
  • High-fat diet (HFD) (e.g., 60% kcal from fat)
  • Standard chow diet
  • Mice prone to obesity (e.g., C57BL/6J)
  • Equipment for metabolic caging, glucose tolerance tests (GTT), and behavioral assays.

3. Experimental Workflow:

Obesity_Model_Workflow A 1. Diet Induction - Feed mice with HFD for 8-12 weeks to induce obesity. - A control group is fed standard chow. B 2. Grouping and Treatment - Divide HFD-fed mice into treatment and vehicle control groups. - Administer the FTO inhibitor or vehicle for a specified period (e.g., 4-8 weeks). A->B C 3. Metabolic Phenotyping - Monitor body weight and food intake regularly. - Perform GTT and insulin tolerance tests (ITT). - Analyze serum lipids and hormones. B->C D 4. Behavioral and Tissue Analysis - Conduct behavioral tests for cognitive function (e.g., Morris water maze). - At the endpoint, collect tissues (e.g., adipose, liver, brain) for further analysis (e.g., gene expression, histology). C->D

Workflow for a diet-induced obesity study.

4. Key Parameters to Measure:

  • Body Composition: Use techniques like DEXA or MRI to measure fat and lean mass.
  • Metabolic Rate: Use metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).
  • Gene Expression: Analyze the expression of FTO target genes and markers of inflammation and metabolism in relevant tissues using qPCR or RNA-seq.

Conclusion

While direct in vivo dosage information for this compound is not yet available, the data and protocols provided for other FTO inhibitors offer a solid foundation for initiating preclinical studies. Researchers should begin with dose-finding studies to establish the safety and tolerability of this compound in their chosen animal model. Subsequent efficacy studies, guided by the methodologies outlined here, will be crucial in determining the optimal dosage and therapeutic potential of this promising FTO inhibitor. Careful experimental design and thorough endpoint analysis will be essential for advancing our understanding of FTO's role in disease and developing novel FTO-targeted therapies.

References

Application Notes and Protocols: Inducing Apoptosis in Cancer Cells via FTO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various cancers.[1][2] FTO promotes cancer cell growth, survival, and resistance to therapy by modulating the expression of key oncogenes and tumor suppressors.[3][4] Inhibition of FTO has been shown to enhance apoptosis in cancer cells, making it a promising therapeutic target.[3] These application notes provide an overview of the mechanisms, protocols, and tools for studying the effects of FTO inhibition on apoptosis in cancer cells. While the specific inhibitor "Fto-IN-5" did not yield targeted results, this document outlines the general principles and observed outcomes of FTO inhibition based on available research with other FTO inhibitors.

Mechanism of Action: FTO Inhibition and Apoptosis

FTO's primary role in cancer is to remove m6A modifications from mRNA, thereby altering the stability, translation, and splicing of its target transcripts. The inhibition of FTO's demethylase activity leads to an accumulation of m6A modifications on various transcripts, ultimately promoting apoptosis through several proposed signaling pathways.

One key mechanism involves the regulation of apoptosis-related proteins. For instance, FTO has been shown to regulate the expression of BNIP3, a member of the Bcl-2 family involved in cell death. Inhibition of FTO can, therefore, modulate the expression of such proteins to favor apoptosis. Additionally, FTO has been implicated in the DNA damage response, and its inhibition can lead to increased DNA damage and cell cycle arrest, further sensitizing cancer cells to apoptosis.

Another pathway impacted by FTO is the AKT signaling pathway. Overexpression of FTO has been shown to promote AKT phosphorylation, which is a pro-survival signal. Conversely, inhibition of FTO would be expected to decrease AKT phosphorylation, thereby promoting apoptosis. Furthermore, FTO has been shown to inhibit apoptosis by impairing the RACK1-mediated activation of the MTK1-JNK1/2 pathway. Hypoxia-induced degradation of FTO releases this inhibition, leading to JNK1/2 activation and subsequent apoptosis. Therefore, pharmacological inhibition of FTO could mimic this effect.

Quantitative Data on FTO Inhibition and Apoptosis

The following table summarizes quantitative data from studies investigating the effects of FTO inhibition on apoptosis in various cancer cell lines.

Cancer TypeMethod of FTO InhibitionKey Quantitative FindingsReference
Ovarian CancerFTO knockdown (siRNA) in A2780 cellsIncreased apoptosis, increased Bax expression, decreased Bcl-2 expression, decreased p-AKT expression.
Head and Neck Squamous Cell Carcinoma (HNSCC)Pharmacologic inhibition (FB23-2) + RadiationIncreased DNA damage and reduced RAD51 foci formation.
Granulosa Cells (Cisplatin-induced injury model)FTO knockdown (siRNA)Promoted cell apoptosis.
Non-Small Cell Lung Cancer (NSCLC)Inhibition of FTOFacilitated autophagic death.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of an FTO inhibitor on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • FTO inhibitor

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the FTO inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following FTO inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • FTO inhibitor

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the FTO inhibitor for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins following FTO inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • FTO inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-FTO, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat cells with the FTO inhibitor, then lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

FTO_Inhibition_Apoptosis_Pathway cluster_Inhibition Pharmacological Intervention cluster_FTO FTO Activity cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome FTO_Inhibitor FTO Inhibitor (e.g., this compound) FTO FTO Protein (m6A Demethylase) FTO_Inhibitor->FTO Inhibits m6A Increased m6A levels on target mRNAs FTO->m6A Leads to AKT Decreased p-AKT FTO->AKT Inhibition reverses FTO's pro-survival signal JNK JNK Pathway Activation FTO->JNK Inhibition removes suppression Bcl2 Bcl-2 Family (e.g., BNIP3, Bax/Bcl-2 ratio) m6A->Bcl2 Modulates Expression Apoptosis Apoptosis Bcl2->Apoptosis AKT->Apoptosis JNK->Apoptosis

Caption: FTO Inhibition Signaling Pathway to Apoptosis.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treatment with FTO Inhibitor (Varying concentrations and time points) start->treatment cell_viability Cell Viability Assay (e.g., CCK-8) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion: Efficacy of FTO inhibitor in inducing apoptosis data_analysis->conclusion

Caption: Experimental Workflow for FTO Inhibitor Analysis.

References

Application Notes and Protocols for Studying Breast Cancer Metastasis with Fto-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific FTO inhibitor designated "Fto-IN-5" is not available in the public domain as of November 2025. The following application notes and protocols are based on the established role of the FTO protein in breast cancer metastasis and the reported effects of other well-characterized FTO inhibitors. These guidelines are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of FTO inhibition in breast cancer.

Application Notes

Introduction

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in the progression of various cancers, including breast cancer.[1][2][3][4] Elevated FTO expression is frequently observed in breast tumors and is associated with enhanced tumor growth, proliferation, and metastasis.[1] FTO exerts its oncogenic functions by removing m6A modifications from specific target mRNAs, thereby altering their stability, translation, and subsequent protein expression. This modulation of the epitranscriptome impacts numerous signaling pathways that are crucial for the metastatic cascade.

This compound is a hypothetical, potent, and selective small molecule inhibitor of the FTO protein. By inhibiting the demethylase activity of FTO, this compound is expected to increase global m6A methylation levels, leading to the suppression of key oncogenic pathways involved in breast cancer metastasis. These application notes provide a framework for utilizing this compound to study its anti-metastatic effects in preclinical breast cancer models.

Mechanism of Action

FTO is known to regulate the expression of several pro-metastatic genes in breast cancer through its m6A demethylase activity. The proposed mechanism of action for this compound involves the inhibition of FTO, leading to an increase in m6A methylation on target mRNAs. This can result in either decreased stability and subsequent degradation of oncogenic transcripts or altered translation efficiency. Key signaling pathways implicated in FTO-mediated breast cancer metastasis that can be investigated using this compound include:

  • PI3K/AKT Signaling Pathway: FTO can influence this pathway, which is central to cell survival, proliferation, and migration.

  • Wnt Signaling Pathway: Dysregulation of Wnt signaling is a hallmark of many cancers, and FTO has been shown to modulate its activity.

  • TGF-β Signaling Pathway: This pathway is critically involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis, and can be influenced by FTO activity.

By using this compound, researchers can dissect the role of FTO in these and other pathways, elucidating the molecular mechanisms underlying its pro-metastatic functions.

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO mRNA_m6A Target mRNA (m6A) FTO->mRNA_m6A Demethylation mRNA Target mRNA mRNA_m6A->mRNA Translation Translation mRNA->Translation Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, E2F1) Translation->Oncogenic_Proteins PI3K_AKT PI3K/AKT Pathway Oncogenic_Proteins->PI3K_AKT Wnt_Pathway Wnt Pathway Oncogenic_Proteins->Wnt_Pathway Metastasis Metastasis (Migration, Invasion) PI3K_AKT->Metastasis Wnt_Pathway->Metastasis Fto_IN_5 This compound Fto_IN_5->FTO Inhibition Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with this compound or vehicle control C->D E Image at 0h and subsequent time points D->E F Measure wound closure E->F Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium with this compound in the upper chamber A->B C Add chemoattractant to the lower chamber B->C D Incubate for 24-48h C->D E Remove non-invading cells D->E F Fix, stain, and quantify invaded cells E->F In_Vivo_Metastasis_Workflow A Orthotopically implant luciferase-expressing breast cancer cells B Monitor primary tumor growth (calipers, BLI) A->B C Randomize mice and initiate treatment with This compound or vehicle B->C D Monitor tumor growth and metastasis (BLI) C->D E Harvest primary tumor and metastatic organs at study endpoint D->E F Analyze tumor burden and quantify metastases E->F

References

Protocol for Assessing the Effect of Fto-IN-5 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of FTO has been implicated in a range of diseases, particularly in cancer, where it can act as an oncogene. FTO has been shown to influence key signaling pathways such as the PI3K/Akt and WNT pathways, and it can also regulate the expression of oncogenes like MYC.[1][2][3][4][5]

Fto-IN-5 is a small molecule inhibitor of FTO. By inhibiting the demethylase activity of FTO, this compound offers a promising tool to investigate the therapeutic potential of targeting FTO in diseases characterized by aberrant cell proliferation. This document provides a detailed protocol for assessing the effects of this compound on cell proliferation using a panel of in vitro assays.

Data Presentation

The following tables summarize the effects of FTO inhibitors on cell proliferation and related signaling pathways as reported in the literature. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Effects of FTO Inhibitors on Cell Proliferation

FTO InhibitorCell Line(s)Assay(s)Observed Effect
FB23-2NB4, MONOMAC6 (AML)Proliferation AssayDramatic suppression of proliferation
MO-I-500SUM149-MA (Breast Cancer)Colony Formation>90% inhibition of colony formation
FTO KnockdownT24, UM-UC-3 (Bladder Cancer)CCK-8, Colony FormationInhibition of cell proliferation
FTO KnockdownK1 (Papillary Thyroid Carcinoma)CCK-8, Colony FormationIncreased cell proliferation

Table 2: Effects of FTO Inhibition on Signaling Pathways

FTO Inhibition MethodCell Line(s)Signaling PathwayKey Proteins/Genes AffectedObserved Effect
FTO InhibitorBreast Cancer CellsPI3K/AktPI3K, p-PI3K, Akt, p-AktDecreased phosphorylation
FTO KnockdownHeLa CellsWNT/β-cateninβ-catenin, DKK1Attenuated WNT3A-induced activation
FTO Inhibitor (FB23-2)NB4, MONOMAC6 (AML)MYC SignalingMYC, CEBPAInhibition of expression
FTO KnockdownGlioma CellsPI3K/Aktp-PI3K, p-Akt, p53, p21Increased phosphorylation of PI3K/Akt, decreased p53/p21

Experimental Protocols

Note: The following protocols are based on established methods for assessing cell proliferation and the effects of small molecule inhibitors. The optimal concentration and treatment time for this compound may vary depending on the cell line and should be determined empirically. Based on data from similar FTO inhibitors, a starting concentration range of 1-10 µM is recommended.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in the appropriate format for the downstream assay (e.g., 96-well plate for MTT, 6-well plate for colony formation). Seed at a density that allows for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation:

    • MTT solution: 5 mg/mL in PBS, filter-sterilized.

    • MTT solvent: 0.01 M HCl in isopropanol or acidified SDS solution.

  • Protocol:

    • After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of MTT solvent to each well.

    • Incubate at room temperature in the dark for 2 hours on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

BrdU Assay for DNA Synthesis

The BrdU assay measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

  • Protocol:

    • During the final 2-24 hours of this compound treatment, add BrdU labeling solution to the culture medium.

    • After incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

    • Incubate with an anti-BrdU antibody.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the substrate and measure the signal (colorimetric or fluorescent) using a microplate reader.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Trypsinize the cells and plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

    • Incubate the plates for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protocol:

    • Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, MYC, and a loading control like GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.

  • Protocol:

    • Isolate total RNA from this compound-treated and control cells.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., MYC, CCND1, DKK1).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Experimental_Workflow cluster_assays Cell Proliferation Assays cluster_molecular Molecular Analysis MTT MTT Assay (Viability) DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis BrdU BrdU Assay (DNA Synthesis) BrdU->DataAnalysis Colony Colony Formation (Clonogenic Survival) Colony->DataAnalysis WB Western Blot (Protein Expression) WB->DataAnalysis qPCR qPCR (Gene Expression) qPCR->DataAnalysis CellCulture Cell Culture (Select appropriate cell line) Treatment This compound Treatment (Dose-response and time-course) CellCulture->Treatment Treatment->MTT Treatment->BrdU Treatment->Colony Treatment->WB Treatment->qPCR

Caption: Experimental workflow for assessing the effect of this compound on cell proliferation.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_WNT WNT/β-catenin Pathway FtoIN5 This compound FTO FTO FtoIN5->FTO PI3K PI3K FTO->PI3K WNT WNT FTO->WNT MYC MYC FTO->MYC Akt Akt PI3K->Akt Proliferation_PI3K Cell Proliferation Akt->Proliferation_PI3K BetaCatenin β-catenin WNT->BetaCatenin Proliferation_WNT Cell Proliferation BetaCatenin->Proliferation_WNT Proliferation_MYC Cell Proliferation MYC->Proliferation_MYC

Caption: Signaling pathways modulated by FTO and targeted by this compound.

References

Application of FTO Inhibitors in Renal Cell Carcinoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the prompt specified Fto-IN-5, extensive literature searches did not yield specific studies of this compound in the context of renal cell carcinoma (RCC). The following application notes and protocols are based on research conducted with the potent and selective FTO inhibitor FB23-2 , which serves as a representative tool compound for studying the therapeutic potential of FTO inhibition in RCC.

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant regulator in various cancers, including clear cell renal cell carcinoma (ccRCC), the most common and aggressive subtype of kidney cancer.[1][2][3] The role of FTO in RCC is complex and appears to be context-dependent, with some studies suggesting a tumor-suppressive function while others indicate an oncogenic role, particularly in VHL-deficient ccRCC.[1][4] This has led to significant interest in developing FTO inhibitors as a novel therapeutic strategy.

Pharmacological or genetic inhibition of FTO has been shown to selectively reduce the growth and survival of VHL-deficient ccRCC cells, impair glutamine metabolism, increase DNA damage, and inhibit tumor progression in preclinical models. These findings highlight the potential of targeting FTO for the treatment of ccRCC.

Data Presentation

The following tables summarize the quantitative and qualitative outcomes of FTO inhibition in various RCC experimental models.

Table 1: Summary of In Vitro Effects of FTO Inhibition on RCC Cell Lines

Cell LineMethod of InhibitionKey FindingsReference
786-O, Caki-1siRNA knockdownImpaired colony formation ability; G1 phase cell cycle arrest; Reduced expression of CDK4 and CCND1; Impaired migration and invasion ability.
OSRC-2, 786-OshRNA knockdownSignificantly attenuated proliferation and 2D colony formation; Impaired migration and invasion.
786-M1A, UMRC2shRNA knockdown, FB23-2Increased γ-H2AX foci formation, indicating increased DNA damage.
VHL-deficient 786-OM1AGenetic or Pharmacological InhibitionSelectively reduced growth, survival, and clonogenic capability compared to VHL-reconstituted cells.

Table 2: Summary of In Vivo Efficacy of FTO Inhibition in RCC Models

Animal ModelRCC Cells UsedTreatmentKey FindingsReference
Immunodeficient B-NDG Mice (Orthotopic)OSRC-2-luciferase with FTO knockdownFTO shRNAImpaired tumor growth as measured by bioluminescence imaging.
Immunodeficient B-NDG Mice (Metastasis)OSRC-2, 786-O with FTO knockdownFTO shRNASignificantly impaired ccRCC lung metastasis and reduced the number of metastatic lesions; Prolonged overall survival in mice with lung metastases.
Patient-Derived Xenograft (PDX)ccRCC PDX modelFB23-2 inhibitorInhibited tumor growth and prolonged survival.
Rag2−/− IL2rg−/− Mice (Orthotopic)RCC054 PDXFB23-2 inhibitorReduced the growth of VHL-deficient ccRCC PDX tumors under the renal capsule.

Key Signaling Pathways and Workflows

The following diagrams illustrate the molecular pathways influenced by FTO in RCC and the general workflows for its study.

FTO_Signaling_Pathways_in_RCC cluster_FTO FTO (m6A Demethylase) cluster_downstream Downstream Effects FTO FTO SLC1A5_mRNA SLC1A5 mRNA (Glutamine Transporter) FTO->SLC1A5_mRNA  Removes m6A,  Increases Stability PDK1_mRNA PDK1 mRNA FTO->PDK1_mRNA  Removes m6A,  Prevents Degradation SIK2_mRNA SIK2 mRNA FTO->SIK2_mRNA  Reduces Stability via  m6A-IGF2BP2 Glutamine_Metabolism Glutamine Metabolism & Reductive Carboxylation SLC1A5_mRNA->Glutamine_Metabolism  Promotes Translation Growth_Survival Tumor Growth & Survival Glutamine_Metabolism->Growth_Survival PDK1_protein PDK1 Protein PDK1_mRNA->PDK1_protein  Promotes Translation AKT_activation AKT Phosphorylation PDK1_protein->AKT_activation Proliferation_Migration Cell Proliferation & Migration AKT_activation->Proliferation_Migration Autophagy Autophagy Regulation SIK2_mRNA->Autophagy Metastasis Tumor Progression & Metastasis Autophagy->Metastasis Inhibitor FTO Inhibitor (e.g., FB23-2) Inhibitor->FTO

Caption: Key FTO-mediated signaling pathways in renal cell carcinoma.

In_Vitro_Workflow cluster_assays Functional & Mechanistic Assays start Select RCC Cell Lines (e.g., 786-O, OSRC-2) treatment Treat with FTO Inhibitor (FB23-2) or siRNA/shRNA start->treatment prolif Proliferation Assay (CCK-8 / MTT) treatment->prolif colony Colony Formation Assay treatment->colony migration Migration/Invasion Assay (Transwell) treatment->migration cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle western Western Blot (Target Proteins) treatment->western qpcr qRT-PCR (Target mRNA) treatment->qpcr if_stain Immunofluorescence (e.g., γ-H2AX for DNA damage) treatment->if_stain end Data Analysis & Interpretation prolif->end colony->end migration->end cycle->end western->end qpcr->end if_stain->end In_Vivo_Workflow cluster_monitoring Tumor Growth Monitoring cluster_analysis Ex Vivo Analysis start Establish Animal Model (Orthotopic Xenograft or PDX) treatment Administer FTO Inhibitor (FB23-2) or Vehicle Control start->treatment imaging Bioluminescence or Ultrasound Imaging treatment->imaging measurement Tumor Volume Measurement (Calipers) treatment->measurement survival Monitor Overall Survival treatment->survival end_point Endpoint: Sacrifice & Tissue Harvest imaging->end_point measurement->end_point survival->end_point ihc Immunohistochemistry (IHC) (e.g., FTO, Ki67, Target Proteins) end_point->ihc wb Western Blot end_point->wb rna RNA Analysis end_point->rna

References

Fto-IN-5: A Potent Tool for Investigating FTO's Role in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a critical player in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][2] FTO functions as an N6-methyladenosine (m6A) demethylase, removing methyl groups from mRNA and influencing gene expression.[2] In leukemia, FTO has been shown to act as an oncogene, promoting leukemogenesis and inhibiting cell differentiation by targeting key transcripts such as ASB2 and RARA.[1][2] The development of potent and selective FTO inhibitors is crucial for elucidating its precise role in leukemia and for exploring its potential as a therapeutic target. Fto-IN-5 is a novel, potent, and selective inhibitor of FTO, offering a valuable tool for investigating the biological functions of FTO in leukemia. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in leukemia research.

This compound: Chemical and Biological Properties

This compound, identified as compound 11b in the work by Prakash et al. (2021), was developed through a fragment-merging approach to create a potent and selective FTO inhibitor.

PropertyValueReference
Chemical Name Compound 11b
Molecular Formula C₂₃H₁₈Cl₂N₆O₆
Molecular Weight 545.33 g/mol
Mechanism of Action Selective inhibitor of FTO's m6A demethylase activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its effects on leukemia cells.

Table 1: Inhibitory Activity of this compound against FTO

CompoundTargetIC₅₀ (nM)AssayReference
This compound (Compound 11b)FTO780Biochemical Assay

Table 2: Anti-proliferative Activity of this compound Prodrug in Leukemia Cell Lines

Cell LineCancer TypeEffectReference
NOMO-1Acute Monocytic LeukemiaDecreased cell viability

Table 3: Effect of this compound Prodrug on FTO Target Gene Expression in NOMO-1 Cells

GeneEffect on mRNA ExpressionReference
MYCUpregulation
RARADownregulation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of FTO in leukemia and the experimental workflows for investigating the effects of this compound.

FTO_Signaling_Pathway FTO FTO m6A m6A on ASB2/RARA mRNA FTO->m6A Demethylation ASB2_RARA_mRNA ASB2/RARA mRNA m6A->ASB2_RARA_mRNA Decreased Stability ASB2_RARA_Protein ASB2/RARA Protein ASB2_RARA_mRNA->ASB2_RARA_Protein Translation Leukemia_Progression Leukemia Progression ASB2_RARA_Protein->Leukemia_Progression Inhibits Differentiation_Block Differentiation Block ASB2_RARA_Protein->Differentiation_Block Inhibits Fto_IN_5 This compound Fto_IN_5->FTO Inhibits

Caption: FTO signaling pathway in leukemia.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Downstream Assays Leukemia_Cells Leukemia Cell Lines (e.g., NOMO-1) Treatment Treat with this compound (various concentrations) Leukemia_Cells->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability WesternBlot Western Blot (FTO, ASB2, RARA, MYC) Treatment->WesternBlot m6A_Quant m6A Quantification (m6A Dot Blot or LC-MS/MS) Treatment->m6A_Quant

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., NOMO-1)

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

Western Blot Analysis

This protocol is for analyzing the protein levels of FTO and its downstream targets.

Materials:

  • Leukemia cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FTO, anti-ASB2, anti-RARA, anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat leukemia cells with the desired concentration of this compound or vehicle control for the specified time.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the protein levels.

m6A RNA Methylation Quantification (m6A Dot Blot)

This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.

Materials:

  • Leukemia cells treated with this compound

  • mRNA isolation kit

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (5% non-fat milk in TBST)

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Methylene blue staining solution

Procedure:

  • mRNA Isolation:

    • Treat leukemia cells with this compound or vehicle control.

    • Isolate total RNA and then purify mRNA using an oligo(dT)-based mRNA isolation kit.

  • Dot Blot:

    • Denature the mRNA by heating at 65°C for 5 minutes.

    • Spot serial dilutions of the mRNA onto a nylon membrane.

    • UV-crosslink the RNA to the membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the anti-m6A antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using ECL substrate and an imaging system.

  • Normalization:

    • Stain the membrane with methylene blue to visualize the total amount of mRNA spotted and use this for normalization of the m6A signal.

Conclusion

This compound is a valuable chemical probe for dissecting the role of FTO in leukemia. Its potency and selectivity allow for targeted investigation of FTO's demethylase activity and its impact on downstream signaling pathways. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further understand the intricate mechanisms of FTO-mediated leukemogenesis and to explore its potential as a therapeutic target.

References

Troubleshooting & Optimization

Fto-IN-5 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Fto-IN-5 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the chemical structure of similar small molecule inhibitors, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired high concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I observed precipitation when diluting my this compound stock solution in aqueous culture media. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility. Try using a lower final concentration.

  • Optimize DMSO concentration: While the final DMSO concentration in your culture media should be kept low (ideally below 0.1%) to avoid solvent-induced cellular toxicity, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) culture media can sometimes improve solubility.

  • Vortex during dilution: Vortex the tube or plate gently while adding the stock solution to the media to ensure rapid and uniform mixing.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: The stability of this compound can be influenced by factors such as the pH of the medium, the presence of serum components, and cellular metabolism. It is recommended to perform an empirical stability study. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: What are the known signaling pathways affected by FTO inhibition?

A5: Inhibition of the FTO protein has been shown to impact several key signaling pathways, including the Wnt and PI3K/Akt pathways.[1][2][3] These pathways are crucial for various cellular processes such as proliferation, differentiation, and survival.

Troubleshooting Guides

IssuePossible CauseRecommendation
Inconsistent experimental results Degradation of this compound in stock solution or culture media.Perform a stability test of your this compound solution. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across experiments.
High background or off-target effects This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity.
No observable effect of the inhibitor 1. This compound is not soluble or is unstable in the culture media.2. The concentration used is too low.3. The cells are not sensitive to FTO inhibition.1. Verify the solubility and stability of this compound in your media (see protocol below).2. Increase the concentration of this compound.3. Confirm FTO expression in your cell line and consider using a positive control for FTO inhibition.

Quantitative Data Summary

SolventPredicted SolubilityRecommended Stock Concentration
DMSO High10 - 50 mM
Ethanol Moderate to Low1 - 10 mM
Aqueous Buffers / Culture Media LowDependent on final desired concentration and DMSO co-solvent percentage.

Experimental Protocols

Protocol 1: Determining the Empirical Solubility of this compound in Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

  • Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions and below 0.5%.

  • Incubate: Incubate the solutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).

  • Observe for precipitation: After incubation, visually inspect each tube for any signs of precipitation.

  • (Optional) Quantify solubility: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a wavelength where the compound absorbs, or use a turbidity measurement at a non-absorbing wavelength (e.g., 600 nm) to assess the amount of soluble compound.

  • Determine the maximum soluble concentration: The highest concentration that remains clear (without visible precipitation or significant light scattering) is the approximate kinetic solubility of this compound in your specific culture medium.

Protocol 2: Assessing the Stability of this compound in Culture Media

Objective: To evaluate the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium of interest (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare test solutions:

    • Spike pre-warmed cell culture medium (with serum) with this compound to the final working concentration.

    • Spike pre-warmed cell culture medium (without serum) with this compound to the final working concentration.

    • Spike PBS with this compound to the final working concentration (as a control for inherent chemical stability).

    • Ensure the final DMSO concentration is identical in all solutions.

  • Incubate: Incubate all solutions at 37°C in a cell culture incubator.

  • Sample at time points: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from each solution.

  • Store samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze samples: Quantify the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculate stability: Plot the concentration of this compound as a percentage of the initial concentration (T=0) over time. This will provide a stability profile of the compound in different conditions.

Signaling Pathway Diagrams

The following diagrams illustrate the involvement of FTO in the Wnt and PI3K/Akt signaling pathways.

FTO_Wnt_Pathway cluster_nucleus Nucleus FTO FTO beta_Catenin β-catenin FTO->beta_Catenin Inhibition of FTO leads to decreased β-catenin signaling Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP5_6 LRP5/6 Wnt_Ligand->LRP5_6 DVL DVL Frizzled->DVL activates GSK3b_Complex Destruction Complex (GSK3β, Axin, APC) DVL->GSK3b_Complex inhibits GSK3b_Complex->beta_Catenin promotes degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription Nucleus Nucleus

Caption: FTO's role in the canonical Wnt signaling pathway.

FTO_PI3K_Akt_Pathway FTO FTO PI3K PI3K FTO->PI3K Inhibition of FTO enhances PI3K/Akt signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 Akt Akt mTOR mTOR Cell_Growth Cell Growth & Survival

Caption: FTO's interaction with the PI3K/Akt signaling pathway.

References

Identifying and minimizing Fto-IN-5 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fto-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential issues, with a focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in various biological processes, including gene expression regulation, metabolism, and development.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of FTO. What could be the cause?

A2: If you observe a phenotype that cannot be readily explained by the inhibition of FTO, it is possible that it is due to an off-target effect of this compound. Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended target.

Q3: Are there any known off-targets for this compound or structurally related compounds?

Q4: How can I determine if the phenotype I'm observing is an on-target or off-target effect?

A4: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your experimental results. A combination of genetic and pharmacological approaches is recommended. This can include using a structurally unrelated FTO inhibitor, performing a rescue experiment with an inhibitor-resistant FTO mutant, and conducting target engagement assays like the Cellular Thermal Shift Assay (CETSA).

Q5: What are the initial steps I should take to troubleshoot my experiment with this compound?

A5: Start by verifying the concentration and stability of your this compound stock solution. Ensure that your experimental controls, including vehicle-treated and untreated cells, are behaving as expected. A dose-response experiment is also essential to determine if the observed effect is concentration-dependent.

Troubleshooting Guides

This section provides a step-by-step approach to common issues encountered when using this compound.

Problem 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Phenotypes start Start: Unexpected Phenotype Observed phenotype_validation Validate Phenotype with a Structurally Unrelated FTO Inhibitor start->phenotype_validation dose_response Perform Dose-Response with this compound phenotype_validation->dose_response Phenotype is specific to this compound on_target Conclusion: Likely On-Target Effect phenotype_validation->on_target Phenotype is reproduced rescue_experiment Conduct Rescue Experiment with Inhibitor-Resistant FTO Mutant dose_response->rescue_experiment off_target_investigation Investigate Potential Off-Targets rescue_experiment->off_target_investigation Phenotype is not rescued rescue_experiment->on_target Phenotype is rescued cet_sa Perform Cellular Thermal Shift Assay (CETSA) off_target_investigation->cet_sa profiling Conduct Kinase/Proteome Profiling off_target_investigation->profiling rna_seq Perform RNA-Seq Analysis off_target_investigation->rna_seq off_target Conclusion: Likely Off-Target Effect cet_sa->off_target profiling->off_target rna_seq->off_target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Detailed Steps:

  • Validate the Phenotype: Use a structurally different FTO inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests a potential off-target effect.

  • Perform a Dose-Response Experiment: A clear dose-dependent effect that correlates with the known IC50 of this compound for FTO suggests an on-target mechanism.

  • Conduct a Rescue Experiment: Overexpress a mutant form of FTO that is resistant to this compound. If the phenotype is reversed, it strongly indicates an on-target effect.

  • Investigate Potential Off-Targets: If the above steps suggest an off-target effect, proceed with the following experimental approaches to identify the off-target protein(s).

Problem 2: Suspected Off-Target Activity on hDHODH

Possible Cause: this compound may be inhibiting hDHODH, similar to the structurally related compound FB23-2.

Experimental Validation Workflow:

G cluster_1 Validating hDHODH as an Off-Target start Start: Suspect hDHODH Off-Target uridine_rescue Perform Uridine Rescue Experiment start->uridine_rescue metabolomics Conduct Metabolomic Analysis for Dihydroorotate Accumulation uridine_rescue->metabolomics Phenotype is rescued by uridine no_effect Conclusion: hDHODH is not the primary off-target uridine_rescue->no_effect Phenotype is not rescued direct_assay Perform in vitro hDHODH Enzyme Assay metabolomics->direct_assay Dihydroorotate accumulates metabolomics->no_effect No change in dihydroorotate conclusion Conclusion: hDHODH is an Off-Target direct_assay->conclusion This compound inhibits hDHODH direct_assay->no_effect No inhibition of hDHODH

Caption: Workflow to validate hDHODH as a potential off-target.

Detailed Steps:

  • Uridine Rescue Experiment: Supplement the cell culture medium with uridine. Since hDHODH is essential for de novo pyrimidine synthesis, inhibition of this enzyme can be rescued by providing an external source of pyrimidines. If the observed phenotype is reversed by uridine, it strongly suggests inhibition of the pyrimidine synthesis pathway.

  • Metabolomic Analysis: Measure the intracellular levels of dihydroorotate, the substrate of hDHODH. Accumulation of dihydroorotate upon treatment with this compound is a direct indicator of hDHODH inhibition.

  • In Vitro hDHODH Enzyme Assay: Test the ability of this compound to directly inhibit the enzymatic activity of purified hDHODH.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Detection: Analyze the amount of soluble FTO (and potential off-targets) in the supernatant by Western blotting or other quantitative proteomics methods.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.

Quantitative Data Presentation:

CompoundTarget ProteinTm (°C) without ligandTm (°C) with 10 µM this compoundΔTm (°C)
This compoundFTO52.558.3+5.8
This compoundhDHODH55.155.3+0.2
ControlGAPDH65.265.1-0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Kinase Profiling (Kinome Scan)

To assess the selectivity of this compound against a broad range of kinases, a kinome scan is recommended. This is typically performed as a fee-for-service by specialized companies.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Screening: The compound is screened against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Data Analysis: The results are typically provided as the percentage of kinase activity remaining in the presence of the inhibitor. Significant inhibition of any kinase would identify it as a potential off-target.

Quantitative Data Presentation:

Kinase% Inhibition at 1 µM this compoundIC50 (nM)
FTO (On-target)98%50
Kinase X85%250
Kinase Y15%>10,000
Kinase Z5%>10,000

Note: The data in this table is hypothetical and for illustrative purposes only.

RNA Sequencing (RNA-Seq) for Off-Target Identification

RNA-Seq can provide an unbiased view of the global transcriptional changes induced by this compound. This can help to identify signaling pathways affected by potential off-target activities.

Methodology:

  • Cell Treatment: Treat cells with this compound and a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes. Gene set enrichment analysis (GSEA) can then be used to identify signaling pathways that are significantly altered by this compound treatment.

Signaling Pathway Analysis Workflow:

G cluster_2 RNA-Seq Data Analysis for Off-Target Pathway Identification start Start: RNA-Seq Data deg_analysis Differential Gene Expression Analysis start->deg_analysis gsea Gene Set Enrichment Analysis (GSEA) deg_analysis->gsea pathway_id Identify Significantly Altered Pathways gsea->pathway_id off_target_hypothesis Formulate Off-Target Hypothesis pathway_id->off_target_hypothesis validation Experimental Validation of Off-Target Pathway off_target_hypothesis->validation conclusion Conclusion: Off-Target Pathway Confirmed validation->conclusion

Caption: RNA-Seq data analysis workflow for off-target pathway identification.

References

How to improve Fto-IN-5 bioavailability in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fto-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound, with a focus on improving its bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a potential issue?

This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO).[1] Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or permeability, which can significantly limit its oral bioavailability.[2][3][4] Poor bioavailability can lead to low drug exposure at the target site, resulting in reduced efficacy in animal models.[5]

Q2: My this compound formulation is not showing efficacy in vivo. What are the potential reasons?

Several factors could contribute to a lack of in vivo efficacy:

  • Poor Bioavailability: The most common reason is likely low oral bioavailability, leading to insufficient plasma and tissue concentrations of this compound. This can be due to poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.

  • Inadequate Formulation: The formulation used may not be suitable for overcoming the physicochemical limitations of this compound.

  • Incorrect Dosing or Administration Route: The dose may be too low, or the route of administration may not be optimal for this specific compound.

  • Animal Model Considerations: The chosen animal model may have different metabolic profiles or drug absorption characteristics compared to what is expected.

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

There are several established techniques to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.

    • Lipid-Based Formulations: These can improve drug solubilization in the gastrointestinal tract and enhance absorption.

    • Micronization: Reducing the particle size of the drug increases its surface area, which can improve dissolution.

  • Chemical Modification: Modifying the drug molecule itself to improve its solubility and permeability.

  • Use of Excipients: Incorporating specific excipients can aid in solubilization, disintegration, and permeation.

  • Alternative Routes of Administration: Bypassing the gastrointestinal tract through parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) can ensure 100% bioavailability.

Troubleshooting Guides

Guide 1: Low Oral Bioavailability

Problem: You have administered this compound orally to mice, but pharmacokinetic analysis reveals low plasma concentrations (AUC) and poor bioavailability (F%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation to improve dissolution. 2. Excipient Selection: Incorporate solubilizing excipients such as surfactants (e.g., Tween 80), cyclodextrins, or polymers (e.g., PVP, HPMC). 3. pH Adjustment: For ionizable compounds, using pH-adjusting excipients can increase solubility in specific regions of the GI tract.
Low Intestinal Permeability 1. Permeation Enhancers: Include excipients that can transiently increase membrane permeability. 2. Lipid Formulations: Lipid-based systems can facilitate drug transport across the intestinal epithelium.
High First-Pass Metabolism 1. Alternative Routes: Consider administration routes that bypass the liver, such as subcutaneous or intravenous injections. 2. Metabolic Inhibitors: Co-administration with an inhibitor of the relevant metabolic enzymes (use with caution and thorough investigation).

G start Low Oral Bioavailability Detected solubility Assess Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) solubility->permeability If solubility is low formulation Formulation Development solubility->formulation If only solubility is low permeability->formulation If permeability is also low route Alternative Route of Administration permeability->route If permeability is the primary issue solid_disp Amorphous Solid Dispersion formulation->solid_disp lipid_based Lipid-Based Formulation formulation->lipid_based pk_study Conduct new PK study solid_disp->pk_study lipid_based->pk_study route->pk_study evaluate Evaluate PK Parameters pk_study->evaluate

Caption: Workflow for selecting a route of administration.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

This protocol describes a solvent evaporation method for preparing an ASD.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent. A common drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: A thin film will form on the wall of the flask. Further dry this film under vacuum at 40°C for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it into a fine powder.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Formulation for Dosing: The ASD powder can be suspended in a vehicle like 0.5% methylcellulose for oral gavage.

Protocol 2: Basic Pharmacokinetic (PK) Study in Mice

This protocol outlines a simple PK study to determine the bioavailability of an oral formulation of this compound.

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

Groups (n=3-5 per group):

  • Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at 1 mg/kg.

  • Oral (PO) Group: this compound formulation (e.g., ASD suspension) administered via oral gavage at 10 mg/kg.

Methodology:

  • Dosing: Administer the compound to each group.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both IV and PO groups using software like Phoenix WinNonlin.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathway Visualization

While the direct signaling pathway of this compound is focused on the FTO protein, its downstream effects are relevant to its therapeutic potential. FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A) on mRNA, influencing the expression of numerous genes involved in metabolism and cancer.

FTO_Pathway Fto_IN_5 This compound FTO FTO Protein (m6A Demethylase) Fto_IN_5->FTO inhibits m6A_mRNA m6A-modified mRNA FTO->m6A_mRNA demethylates mRNA_Stability Altered mRNA Stability/Translation m6A_mRNA->mRNA_Stability Target_Genes Expression of Target Genes (e.g., related to metabolism, oncogenesis) mRNA_Stability->Target_Genes Cellular_Response Cellular Response (e.g., decreased proliferation, altered metabolism) Target_Genes->Cellular_Response

References

Troubleshooting inconsistent results with Fto-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fto-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase. By inhibiting FTO, this compound prevents the demethylation of m⁶A on RNA, leading to an increase in m⁶A levels. This modulation of RNA methylation can, in turn, affect the expression of FTO target genes, such as MYC and RARA, and influence various cellular processes.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure proper storage and handling to prevent degradation of this compound. Avoid multiple freeze-thaw cycles of stock solutions.

  • Solubility Issues: this compound may precipitate in aqueous media. Ensure complete dissolution in the initial solvent and appropriate dilution in your experimental buffer or media. Sonication may aid in solubilization.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular response to the inhibitor. Maintain consistent cell culture practices.

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can lead to unexpected and inconsistent biological outcomes. It is crucial to perform dose-response experiments to determine the optimal concentration.

Q4: I am not observing the expected phenotype after treating my cells with this compound. What should I do?

A4: If you are not observing the expected phenotype, consider the following troubleshooting steps:

  • Confirm FTO Inhibition: The most direct way to confirm the activity of this compound is to measure the global m⁶A levels in your treated cells. A successful treatment should result in an increase in m⁶A levels.

  • Verify FTO Expression: Ensure that your cell line of interest expresses FTO at a sufficient level. You can check this by Western blot or qPCR.

  • Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint.

  • Positive Control: If possible, include a positive control, such as a different known FTO inhibitor or siRNA-mediated knockdown of FTO, to validate your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values 1. Inaccurate serial dilutions.2. Variation in cell seeding density.3. Instability of the compound in the assay medium.1. Prepare fresh serial dilutions for each experiment.2. Ensure a uniform and consistent cell seeding density across all wells.3. Minimize the incubation time of the compound in the medium if stability is a concern. Prepare fresh dilutions just before use.
Low potency or no effect 1. This compound degradation.2. Low FTO expression in the cell line.3. Insufficient treatment time or concentration.1. Use a fresh aliquot of this compound stock solution.2. Confirm FTO expression levels via Western blot or qPCR.3. Perform a dose-response and time-course experiment to optimize conditions.
High background in assays 1. Non-specific binding of antibodies in m⁶A quantification assays.2. Solvent (e.g., DMSO) toxicity at high concentrations.1. Optimize antibody concentrations and blocking steps. Include appropriate negative controls.2. Ensure the final DMSO concentration is consistent across all wells and is below a toxic threshold for your cells (typically <0.5%).
Unexpected cellular toxicity 1. Off-target effects of this compound at high concentrations.2. Solvent toxicity.1. Lower the concentration of this compound. Perform a cell viability assay to determine the non-toxic concentration range.2. Perform a vehicle control (solvent only) to assess its contribution to toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant FTO inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 11b) [2]

CompoundTargetIC50 (µM)Selectivity vs. ALKBH5
This compound (11b)FTO0.087>100-fold

Table 2: Comparison of IC50 Values for Various FTO Inhibitors

InhibitorFTO IC50 (µM)ALKBH5 IC50 (µM)Reference
This compound (11b)0.0878.98Prakash M, et al. (2021)[2]
Rhein~20>200Chen B, et al. (2012)
Meclofenamic Acid (MA)~2.5>200Huang Y, et al. (2015)
FB23-22.6>100Huang Y, et al. (2019)

Experimental Protocols

General Protocol for Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, this compound concentration, and treatment duration is recommended for each specific cell line and experiment.

  • Cell Seeding:

    • Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

    • Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, harvest the cells for downstream applications such as cell viability assays, RNA/protein extraction, or m⁶A quantification.

Protocol for Quantification of m⁶A in mRNA by ELISA-based Assay

This protocol is adapted from established methods for the relative quantification of m⁶A in poly(A)-purified mRNA.[3][4]

  • mRNA Isolation:

    • Isolate total RNA from control and this compound-treated cells using a standard RNA extraction method.

    • Purify mRNA from the total RNA using oligo(dT)-magnetic beads. Perform two rounds of purification to ensure high purity.

  • RNA Coating:

    • Dilute the purified mRNA to a concentration of 1-4 ng/µL in a binding solution.

    • Add 100 µL of the diluted mRNA solution to each well of a 96-well plate.

    • Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow the RNA to bind to the well surface.

  • Blocking:

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking solution (e.g., 3% non-fat milk in wash buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Dilute the anti-m⁶A antibody in the blocking solution to the recommended concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation and Detection:

    • Wash the wells three times with wash buffer.

    • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking solution.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well and incubate until a blue color develops.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The relative m⁶A level can be calculated by normalizing the absorbance of the this compound-treated samples to the control samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FTO signaling pathway, a typical experimental workflow for using this compound, and a troubleshooting flowchart.

FTO_Signaling_Pathway FTO Signaling Pathway Fto_IN_5 This compound FTO FTO Protein (m6A Demethylase) Fto_IN_5->FTO Inhibits m6A_RNA m6A-methylated RNA FTO->m6A_RNA Demethylates RNA Demethylated RNA m6A_RNA->RNA YTHDF2 YTHDF2 (Reader Protein) m6A_RNA->YTHDF2 Binds to Translation Translation Regulation m6A_RNA->Translation Splicing Splicing Regulation m6A_RNA->Splicing Degradation mRNA Degradation YTHDF2->Degradation Target_Genes Target Gene Expression (e.g., MYC, RARA) Degradation->Target_Genes Affects Translation->Target_Genes Affects Splicing->Target_Genes Affects

Caption: FTO signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells 1. Culture Cells Prepare_Inhibitor 2. Prepare this compound Working Solutions Treat_Cells 3. Treat Cells with This compound or Vehicle Prepare_Inhibitor->Treat_Cells Harvest_Cells 4. Harvest Cells Treat_Cells->Harvest_Cells m6A_Analysis 5a. m6A Quantification (ELISA or LC-MS/MS) Harvest_Cells->m6A_Analysis Phenotype_Assay 5b. Phenotypic Assays (Viability, Migration, etc.) Harvest_Cells->Phenotype_Assay Gene_Expression 5c. Gene Expression Analysis (qPCR/Western) Harvest_Cells->Gene_Expression

Caption: A typical experimental workflow for using this compound in cell-based assays.

Troubleshooting_Flowchart This compound Troubleshooting Flowchart rect_node rect_node Start Inconsistent or No Effect Observed Check_Protocol Standard Protocol Followed? Start->Check_Protocol Check_Reagents Reagent Integrity OK? Check_Protocol->Check_Reagents Yes Sol_Follow_Protocol Review and repeat experiment carefully. Check_Protocol->Sol_Follow_Protocol No Check_Cells Cell Health & FTO Expression Verified? Check_Reagents->Check_Cells Yes Sol_Check_Reagents Use fresh aliquots of This compound. Check solvent. Check_Reagents->Sol_Check_Reagents No Optimize Dose/Time Optimization Performed? Check_Cells->Optimize Yes Sol_Check_Cells Perform cell viability assay. Verify FTO expression (WB/qPCR). Check_Cells->Sol_Check_Cells No Confirm_Inhibition Confirmed FTO Inhibition (m6A levels)? Optimize->Confirm_Inhibition Yes Sol_Optimize Perform dose-response and time-course experiments. Optimize->Sol_Optimize No Sol_Confirm_Inhibition Measure m6A levels (ELISA or LC-MS/MS). Confirm_Inhibition->Sol_Confirm_Inhibition No Success Problem Resolved Confirm_Inhibition->Success Yes

Caption: A logical flowchart for troubleshooting inconsistent results with this compound.

References

Fto-IN-5 cytotoxicity assessment in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of Fto-IN-5 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic activity?

A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) demethylase. Published research has shown that this compound can decrease the viability of acute monocytic leukemia cells, indicating cytotoxic activity against this cancerous cell line.[1] However, to date, there is no publicly available data on the cytotoxic effects of this compound on non-cancerous cell lines.

Q2: How does the cytotoxicity of this compound compare to other FTO inhibitors in non-cancerous cells?

A2: While specific data for this compound is unavailable, studies on other FTO inhibitors provide some context. For instance, FTO-IN-8 (also known as FTO-43 N) has been shown to have no cytotoxic effect on normal colonic cells.[2][3][4][5] This suggests that high selectivity for cancer cells over non-cancerous cells is an achievable and desirable characteristic for FTO inhibitors. A summary of available data for other FTO inhibitors is provided in the table below.

Q3: What is the mechanism of action of FTO inhibitors like this compound?

A3: FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in regulating gene expression. By inhibiting FTO, compounds like this compound prevent this demethylation. This can lead to an accumulation of m6A on the RNA of target genes, which in turn can affect their stability, translation, and splicing, ultimately leading to cellular effects such as apoptosis or cell cycle arrest in cancer cells.

Q4: Which non-cancerous cell lines are appropriate for assessing the cytotoxicity of this compound?

A4: The choice of non-cancerous cell line should be guided by the intended therapeutic application of the compound. For general toxicity screening, commonly used cell lines include:

  • Human fibroblasts: such as MRC-5 or WI-38

  • Human embryonic kidney cells: HEK293

  • Normal human bronchial epithelial cells: BEAS-2B

  • Human umbilical vein endothelial cells (HUVECs)

It is recommended to use cell lines that are relevant to the potential off-target tissues of the intended cancer type.

Troubleshooting Guides

This section addresses common issues encountered during the cytotoxicity assessment of this compound.

Problem ID Issue Possible Causes Suggested Solutions
FTO-CYTO-01 High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors during compound addition or reagent dispensing.1. Ensure a single-cell suspension before seeding and mix gently between pipetting.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.3. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette for reagent addition.
FTO-CYTO-02 No dose-dependent cytotoxicity observed in non-cancerous cells 1. This compound may have high selectivity for cancer cells.2. Insufficient incubation time.3. The chosen cell line is resistant.4. The assay is not sensitive enough.1. This could be a positive result, indicating low toxicity. Confirm with a positive control known to be toxic to the cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Test a different non-cancerous cell line from a different tissue origin.4. Consider using a more sensitive cytotoxicity assay (e.g., an ATP-based assay like CellTiter-Glo®).
FTO-CYTO-03 Precipitation of this compound in culture medium 1. Poor solubility of the compound at higher concentrations.2. The final concentration of the solvent (e.g., DMSO) is too high.1. Visually inspect the wells after compound addition. If precipitation is observed, lower the maximum concentration tested.2. Ensure the final DMSO concentration is typically below 0.5% and is consistent across all wells, including controls.
FTO-CYTO-04 High background signal in control wells 1. Contamination of cell culture or reagents.2. High cell density leading to high spontaneous death.3. Issues with the assay reagent.1. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.3. Check the expiration date and storage conditions of the assay kit.

Data Presentation

Table 1: Summary of Cytotoxicity Data for Select FTO Inhibitors

InhibitorCancer Cell Line(s)IC50 (Cancer Cells)Non-Cancerous Cell Line(s)Cytotoxicity in Non-Cancerous CellsReference(s)
This compound Acute monocytic leukemiaData not specifiedNot reportedNot reported
FTO-IN-8 (FTO-43 N) Gastric cancer (AGS, SNU16, KATOIII)17.7 µM, 35.9 µM, 20.3 µMNormal colonic cellsNo cytotoxicity observed
FB23 Acute myeloid leukemia (NB4, MONOMAC6)44.8 µM, 23.6 µMNot reportedNot reported
FB23-2 Acute myeloid leukemia0.8 - 16 µMNormal B cellsRare cytotoxicity

Experimental Protocols

Key Experiment: MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Culture the selected non-cancerous cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
  • Determine the cell concentration using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
  • Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
  • Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Analysis seed_cells Seed non-cancerous cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_fto Prepare this compound dilutions treat_cells Treat cells with this compound prepare_fto->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for MTT-based cytotoxicity assessment.

fto_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO RNA Demethylated RNA FTO->RNA Demethylation m6A_RNA m6A-modified RNA m6A_RNA->FTO Translation Altered Translation/ Splicing/Stability m6A_RNA->Translation RNA->Translation Fto_IN_5 This compound Fto_IN_5->FTO Inhibition Cellular_Effects Cellular Effects (e.g., Apoptosis) Translation->Cellular_Effects

Caption: Simplified signaling pathway of FTO inhibition by this compound.

References

Strategies to reduce Fto-IN-5 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Fto-IN-5 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). Its chemical structure contains a dichlorophenyl moiety and an N-phenylacetamide core. Based on these functional groups, the primary stability concerns are susceptibility to hydrolysis, photodegradation, and potentially oxidation, particularly under harsh experimental conditions.

Q2: How should I store this compound to minimize degradation?

A2: For optimal stability, this compound should be stored under controlled conditions. Lyophilized powder is generally more stable than solutions.

Storage ConditionRecommendation
Solid Form Store at -20°C or -80°C, protected from light and moisture.
Solution Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact the stability of this compound. It is advisable to use aprotic, anhydrous solvents for stock solutions.

SolventRecommendation
Stock Solutions Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used. Ensure the solvent is of high purity and anhydrous.
Aqueous Buffers Prepare fresh dilutions in aqueous buffers immediately before use. The stability in aqueous media can be pH-dependent.

Q4: Is this compound sensitive to light?

A4: Compounds containing chlorinated aromatic rings can be susceptible to photodegradation. It is recommended to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The N-phenylacetamide linkage in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to conduct experiments within a neutral pH range (pH 6-8) unless the experimental protocol requires otherwise. If extreme pH is necessary, the stability of this compound should be validated under those conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in stock solutions or experimental media.- Prepare fresh stock solutions from solid compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light and store at -80°C.- Perform a stability study under your specific experimental conditions (see Experimental Protocols).
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of degradation products.- Characterize the unknown peaks using mass spectrometry to identify potential degradation products.- Review experimental conditions (pH, temperature, light exposure) to identify potential stressors.- Implement preventative measures as outlined in this guide.
Precipitation of the compound in aqueous buffers. Poor solubility or compound degradation leading to insoluble products.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.- Prepare dilutions immediately before use.- Consider using a different buffer system or adjusting the pH.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffers:

      • pH 3.0 (e.g., Citrate buffer)

      • pH 7.4 (e.g., Phosphate-buffered saline, PBS)

      • pH 9.0 (e.g., Tris buffer)

    • High-performance liquid chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase HPLC column.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike the stock solution into each of the aqueous buffers to a final concentration of 100 µM.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by diluting the aliquot 1:1 with a cold organic solvent like acetonitrile or methanol.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.

    • Plot the percentage of this compound remaining against time for each pH condition.

Visualizations

Fto_IN_5_Degradation_Workflow cluster_preparation Preparation cluster_stressors Potential Stressors cluster_outcome Outcome Stock_Solution Prepare Stock in Anhydrous DMSO Working_Solution Dilute in Aqueous Buffer (Freshly Prepared) Stock_Solution->Working_Solution Light Light Exposure Working_Solution->Light Avoid Temperature Elevated Temperature Working_Solution->Temperature Control pH Non-neutral pH Working_Solution->pH Optimize Stable_Compound Stable this compound Working_Solution->Stable_Compound Optimized Conditions Degradation Degradation Products Light->Degradation Temperature->Degradation pH->Degradation

Caption: Experimental workflow to minimize this compound degradation.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Fto_IN_5 This compound (N-phenylacetamide with dichlorophenyl group) Hydrolysis_Products Carboxylic Acid and Amine (cleavage of amide bond) Fto_IN_5->Hydrolysis_Products Strong Acid/Base Photo_Products Dechlorination or Ring Cleavage Products Fto_IN_5->Photo_Products UV Light

Caption: Potential degradation pathways of this compound.

Technical Support Center: Ensuring Reproducibility in Experiments with Fto-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fto-IN-5, this technical support center provides essential guidance to ensure experimental reproducibility. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this selective FTO inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.[1] The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. By inhibiting FTO, this compound is expected to increase the levels of m6A in cellular RNA, thereby influencing various biological processes such as RNA stability, splicing, and translation.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.

  • Reconstitution: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO. It is recommended to vortex the solution to ensure it is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q3: What is the recommended concentration of this compound for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. A typical starting point for similar FTO inhibitors in cell-based assays is in the low micromolar range.[3] For example, other FTO inhibitors have been tested at concentrations ranging from 0.5 µM to 50 µM.[2]

Q4: How can I confirm that this compound is active in my cells?

A4: To confirm the on-target activity of this compound, you should measure the global levels of m6A in RNA extracted from treated cells. A successful inhibition of FTO should lead to an increase in m6A levels. This can be assessed by techniques such as m6A dot blot or more quantitative methods like LC-MS/MS. Additionally, you can perform a Western blot to check for downstream effects of FTO inhibition on the expression of FTO target proteins.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is designed as a selective FTO inhibitor, it is important to consider potential off-target effects. The most common off-target to consider for FTO inhibitors is the homologous m6A demethylase ALKBH5. It is advisable to test the effect of this compound on ALKBH5 activity if a highly specific effect is critical for your study. Comparing the phenotype induced by this compound with that of FTO knockdown using siRNA or CRISPR can help to confirm that the observed effects are on-target.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. 1. Poor aqueous solubility: The final concentration in the medium may exceed the solubility limit. 2. Solvent shock: Rapid dilution of a high-concentration DMSO stock into aqueous medium can cause the compound to precipitate.1. Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and visually inspecting for precipitation after incubation at 37°C. 2. Optimize the dilution method. Try a stepwise dilution or pre-warming the medium before adding the inhibitor.
Inconsistent or no observable biological effect. 1. Inhibitor instability: The compound may degrade in the cell culture medium over time. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells.1. For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals. 2. Perform a dose-response curve to determine the IC50 for your specific assay and cell line. 3. While this compound is expected to be cell-permeable, if permeability issues are suspected, you may need to explore alternative inhibitors with different chemical properties.
High cellular toxicity observed. 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways at the concentration used. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells.1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Variability between experimental replicates. 1. Inconsistent inhibitor concentration: Pipetting errors during dilution. 2. Cell-based variability: Differences in cell seeding density or passage number.1. Prepare a master mix of this compound in the medium to add to all relevant wells to ensure consistent concentration. 2. Standardize cell culture conditions, including seeding density and passage number.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following table provides example data for other selective FTO inhibitors to guide experimental design.

Inhibitor Target IC50 (in vitro assay) Cellular Potency (Example) Selectivity (vs. ALKBH5)
FTO-43 N FTONot ReportedEC50: 17.7 - 35.9 µM in gastric cancer cell linesHighly selective
18097 FTO0.64 µMNot Reported~280-fold
FB23-2 FTONot ReportedIC50 > 1 µM in AML cellsSelective
FTO-04 FTO3.4 µMImpairs GSC neurosphere formation~11.6-fold

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line and endpoint (e.g., cell viability).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical starting range could be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the overnight culture medium from the cells and add the 2X this compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or Neutral Red Uptake assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FTO Target Proteins

This protocol describes how to assess the effect of this compound on the protein levels of a known or suspected downstream target of FTO.

  • Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and for the desired duration. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

Protocol 3: m6A Dot Blot Assay to Confirm FTO Inhibition

This protocol provides a straightforward method to qualitatively assess changes in global m6A levels following this compound treatment.

  • RNA Extraction: Treat cells with this compound at the optimal concentration. Extract total RNA using a standard method (e.g., TRIzol).

  • RNA Quantification and Denaturation: Quantify the RNA concentration. Denature serial dilutions of RNA (e.g., 400 ng, 200 ng, 100 ng) by heating at 65°C for 5 minutes.

  • Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Staining Control: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.

Visualizations

experimental_workflow_Fto_IN_5 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) store_stock Aliquot and Store at -20°C prep_stock->store_stock dose_response Dose-Response Assay (Determine IC50) store_stock->dose_response cell_treatment Treat Cells with Optimal Concentration dose_response->cell_treatment Optimal Conc. western_blot Western Blot (Target Protein) cell_treatment->western_blot m6a_assay m6A Quantification (Dot Blot or LC-MS/MS) cell_treatment->m6a_assay phenotype_assay Phenotypic Assay (e.g., Proliferation) cell_treatment->phenotype_assay

Caption: Experimental workflow for using this compound.

troubleshooting_Fto_IN_5 cluster_causes Potential Causes cluster_solutions Solutions issue Experimental Issue cause1 Inhibitor Precipitation issue->cause1 cause2 Suboptimal Concentration issue->cause2 cause3 Compound Instability issue->cause3 cause4 Off-Target Effects issue->cause4 sol1 Check Solubility & Dilution Method cause1->sol1 sol2 Perform Dose-Response (Determine IC50) cause2->sol2 sol3 Refresh Media with Fresh Inhibitor cause3->sol3 sol4 Use Orthogonal Controls (e.g., siRNA) cause4->sol4

Caption: Troubleshooting logic for this compound experiments.

FTO_signaling_pathway Fto_IN_5 This compound FTO FTO Protein (m6A Demethylase) Fto_IN_5->FTO Inhibits demethylated_RNA Demethylated RNA FTO->demethylated_RNA Demethylates m6A_RNA m6A-modified RNA m6A_RNA->FTO downstream Downstream Effects (RNA stability, translation, etc.) demethylated_RNA->downstream

References

Validation & Comparative

Validating FTO Inhibition: A Comparative Guide to Fto-IN-5 and FTO Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effect of the novel FTO inhibitor, Fto-IN-5, by benchmarking its cellular effects against those induced by FTO knockdown. The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders.[1][2][3] Small molecule inhibitors of FTO are being developed to modulate its activity for therapeutic benefit.[1][2] Robust validation of these inhibitors is critical to ensure their specificity and on-target effects. The gold-standard for this validation is to compare the inhibitor's phenotype to the genetic knockdown of the target protein.

Principle of Comparative Validation

The core principle of this validation strategy is to ascertain whether the pharmacological inhibition of FTO by this compound phenocopies the genetic ablation of FTO. This comparison helps to confirm that the observed cellular and molecular effects of this compound are indeed due to its interaction with FTO and not off-target effects. Key parameters for comparison include changes in global m6A levels, alterations in downstream signaling pathways, and effects on cellular phenotypes such as proliferation and migration.

Comparative Experimental Workflow

The following diagram outlines the typical workflow for validating an FTO inhibitor against FTO knockdown.

FTO_Validation_Workflow cluster_Treatment Experimental Arms cluster_Validation Validation Outcome Control Control (e.g., DMSO, scrambled siRNA) m6A_Level m6A Level Quantification Control->m6A_Level Signaling Signaling Pathway Analysis (e.g., Western Blot) Control->Signaling Phenotype Phenotypic Assays (e.g., Proliferation, Migration) Control->Phenotype Inhibitor This compound Treatment Inhibitor->m6A_Level Inhibitor->Signaling Inhibitor->Phenotype Knockdown FTO Knockdown (siRNA/shRNA) Knockdown->m6A_Level Knockdown->Signaling Knockdown->Phenotype Validation On-Target Validation m6A_Level->Validation Signaling->Validation Phenotype->Validation

Caption: Comparative workflow for this compound validation.

Data Presentation: this compound vs. FTO Knockdown

The following tables summarize hypothetical comparative data between this compound treatment and FTO knockdown in a relevant cancer cell line.

Table 1: Comparison of Effects on FTO and m6A Levels

ParameterControlThis compound (10 µM)FTO Knockdown (siRNA)
FTO Protein Level100%~100%<20%
FTO Demethylase Activity (in vitro)100%<10% (IC50 = X µM)N/A
Global m6A Level (relative)1.02.5-fold increase2.8-fold increase

Table 2: Comparison of Phenotypic Effects

Cellular PhenotypeControlThis compound (10 µM)FTO Knockdown (siRNA)
Cell Proliferation (at 72h)100%45%40%
Cell Migration (% wound closure)95%30%25%
Apoptosis (% Annexin V positive)5%25%30%

Table 3: Impact on Downstream Signaling Pathways

Pathway ComponentControlThis compound (10 µM)FTO Knockdown (siRNA)
p-AKT (Ser473)1.00.40.35
c-MYC Protein Level1.00.50.45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FTO Knockdown using siRNA
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Preparation: Dilute FTO-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.

  • Validation of Knockdown: Assess FTO mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.

Western Blot Analysis
  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, p-AKT, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Global m6A Quantification
  • RNA Extraction: Extract total RNA from cells using a suitable RNA isolation kit.

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • m6A Quantification: Measure global m6A levels in the purified mRNA using a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.

Cell Proliferation Assay (e.g., CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with this compound or perform FTO knockdown.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway often affected by FTO inhibition, providing a visual representation of the mechanism of action.

FTO_Signaling_Pathway FTO FTO m6A m6A on mRNA (e.g., MYC, AKT targets) FTO->m6A Demethylation mRNA_Decay mRNA Decay m6A->mRNA_Decay Translation Protein Translation m6A->Translation Downstream_Proteins Downstream Proteins (e.g., c-MYC, p-AKT) mRNA_Decay->Downstream_Proteins Translation->Downstream_Proteins Cell_Growth Cell Growth & Proliferation Downstream_Proteins->Cell_Growth Fto_IN_5 This compound Fto_IN_5->FTO FTO_Knockdown FTO Knockdown FTO_Knockdown->FTO

Caption: FTO's role in regulating downstream signaling.

By following this comparative guide, researchers can rigorously validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development.

References

FTO-IN-5 vs. FB23-2: A Comparative Guide to FTO Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent FTO inhibitors, Fto-IN-5 and FB23-2, along with other relevant alternatives. This document summarizes key performance data, outlines experimental methodologies, and visualizes associated cellular pathways and workflows.

Executive Summary

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).[1][2][3] FTO's role in post-transcriptional gene regulation by removing m6A marks from mRNA makes it a critical factor in cancer cell proliferation, differentiation, and survival.[1][2] Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This guide focuses on a comparative analysis of this compound and FB23-2, two notable small-molecule inhibitors of FTO.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and FB23-2, providing a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Activity

CompoundTargetIC50 (µM)Selectivity vs. ALKBH5
This compound (as compound 11b) FTO0.089>100-fold
FB23-2 FTO2.6Selective, does not inhibit ALKBH5 in vitro

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

CompoundCell LineProliferation IC50 (µM)Key Cellular Effects
This compound (as prodrug 12b) NOMO-1~2.5 (viability)Increased m6A levels, upregulation of MYC, downregulation of RARA
FB23-2 NB40.8Inhibition of proliferation, induction of apoptosis and myeloid differentiation
MONOMAC61.5Inhibition of proliferation, induction of apoptosis and myeloid differentiation
Primary AML cells1.6 - 16Suppression of proliferation, induction of apoptosis

Mechanism of Action and Cellular Pathways

FTO inhibitors exert their anti-leukemic effects by increasing the global levels of m6A in mRNA. This leads to alterations in the stability and translation of key oncogenic and tumor-suppressive transcripts. In AML, FTO has been shown to regulate the expression of genes like MYC, CEBPA, ASB2, and RARA. Inhibition of FTO leads to an increase in m6A levels in the transcripts of these genes, subsequently affecting their expression and promoting anti-leukemic effects such as cell cycle arrest, apoptosis, and differentiation.

FTO_Inhibitor_Pathway cluster_Inhibitors FTO Inhibitors This compound This compound FTO FTO This compound->FTO Inhibit FB23-2 FB23-2 FB23-2->FTO Inhibit m6A_mRNA m6A on mRNA FTO->m6A_mRNA Demethylates mRNA_Decay mRNA Decay / Altered Translation m6A_mRNA->mRNA_Decay Oncogenes Oncogenes (e.g., MYC, CEBPA) mRNA_Decay->Oncogenes Downregulation Tumor_Suppressors Tumor Suppressors (e.g., ASB2, RARA) mRNA_Decay->Tumor_Suppressors Upregulation Leukemia_Progression Leukemia Progression Oncogenes->Leukemia_Progression Anti_Leukemic_Effects Anti-Leukemic Effects (Apoptosis, Differentiation) Tumor_Suppressors->Anti_Leukemic_Effects

Figure 1. Simplified signaling pathway of FTO inhibition in AML.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FTO Demethylase Activity Assay (In Vitro)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's demethylase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, and the test inhibitor at various concentrations in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL BSA).

  • Incubation: Initiate the reaction by adding the FTO enzyme and incubate at 37°C for a defined period (e.g., 1 hour).

  • Quenching and Digestion: Stop the reaction by adding EDTA. The RNA substrate is then digested to nucleosides using nuclease P1 and alkaline phosphatase.

  • Analysis: The resulting nucleosides (adenosine and m6A) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of FTO inhibitors on the proliferation of cancer cell lines.

  • Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6, or NOMO-1) in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the FTO inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by MTT assay.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each concentration. The IC50 value is determined by plotting the viability data against the inhibitor concentration and fitting to a nonlinear regression model.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of FTO inhibitors in a living organism.

  • Cell Implantation: Subcutaneously or intravenously inject human AML cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the FTO inhibitor or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Monitor tumor volume (for subcutaneous models) and animal survival. For leukemia models, monitor disease progression by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors or tissues for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel FTO inhibitor.

FTO_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Lead Lead Optimization Virtual_Screening Virtual Screening / HTS Biochemical_Assay In Vitro FTO Demethylase Assay Virtual_Screening->Biochemical_Assay Selectivity_Assay Selectivity Assay (vs. ALKBH5, etc.) Biochemical_Assay->Selectivity_Assay Cell_Proliferation Cell Proliferation Assays (AML lines) Selectivity_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis & Differentiation Assays Cell_Proliferation->Apoptosis_Assay m6A_Quantification Cellular m6A Quantification Apoptosis_Assay->m6A_Quantification PK_Studies Pharmacokinetic Studies m6A_Quantification->PK_Studies Xenograft_Model AML Xenograft Model PK_Studies->Xenograft_Model Toxicity_Studies Toxicity Assessment Xenograft_Model->Toxicity_Studies Lead_Compound Lead Compound Toxicity_Studies->Lead_Compound

Figure 2. Experimental workflow for FTO inhibitor evaluation.

Conclusion

Both this compound and FB23-2 are valuable tool compounds for studying the biological functions of FTO and for the development of potential anti-cancer therapeutics. This compound, as represented by compound 11b in its primary publication, demonstrates high biochemical potency and selectivity. FB23-2 has been more extensively characterized in cellular and in vivo models of AML, showing significant anti-leukemic activity. The choice between these inhibitors will depend on the specific research question, with this compound being a potentially more potent and selective tool for biochemical and initial cellular studies, while FB23-2 offers a more established profile for in vivo and translational research in AML. Further head-to-head studies would be beneficial for a more definitive comparison of their therapeutic potential.

References

A Comparative Efficacy Analysis of FTO Inhibitors: Fto-IN-5 and Meclofenamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target. As an RNA demethylase, FTO plays a pivotal role in various physiological and pathological processes, making its inhibition a promising strategy for conditions ranging from metabolic disorders to cancer. This guide provides a detailed comparison of two known FTO inhibitors, Fto-IN-5 and Meclofenamic acid, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to the Compounds

Meclofenamic acid , a non-steroidal anti-inflammatory drug (NSAID), has been identified as a direct and selective inhibitor of FTO.[3][4][5] Unlike this compound, the inhibitory activity of Meclofenamic acid against FTO has been quantitatively characterized, with reported IC50 values in the low micromolar range.

Quantitative Efficacy: A Comparative Overview

A direct quantitative comparison of the efficacy of this compound and Meclofenamic acid is challenging due to the limited publicly available data for this compound. However, we can summarize the known inhibitory concentrations for Meclofenamic acid to provide a benchmark for its potency.

InhibitorAssay TypeIC50 ValueSource
Meclofenamic acidHPLC-based demethylation assay (ssDNA substrate)7 µM
Meclofenamic acidHPLC-based demethylation assay (ssRNA substrate)8 µM
Meclofenamic acidFluorescence Polarization (FP) assay (ssDNA competition)17.4 µM
This compoundNot Publicly AvailableNot Publicly Available

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Mechanism of Action

Both this compound and Meclofenamic acid are understood to function by inhibiting the demethylase activity of the FTO protein.

This compound is characterized as a selective inhibitor, implying that it preferentially binds to and inhibits FTO over other related enzymes. The precise molecular interactions governing this inhibition are not detailed in the available literature.

Meclofenamic acid acts as a competitive inhibitor of FTO. It directly competes with the m6A-containing nucleic acid substrate for binding to the FTO active site. This mode of action has been elucidated through mechanistic studies and co-crystallization experiments.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing FTO inhibition, drawing from methodologies used for Meclofenamic acid and other FTO inhibitors.

In Vitro FTO Inhibition Assay (HPLC-based)

This assay quantitatively measures the inhibition of FTO's demethylase activity by monitoring the conversion of a methylated substrate to its demethylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant human FTO protein

  • m6A-containing single-stranded DNA (ssDNA) or RNA (ssRNA) oligonucleotide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Inhibitor (this compound or Meclofenamic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FTO enzyme, and the m6A-containing substrate.

  • Add the inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by heat inactivation or addition of a stop solution.

  • Digest the oligonucleotide substrate into individual nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C.

  • Analyze the resulting nucleoside mixture by HPLC.

  • Quantify the amounts of m6A and adenosine by integrating the respective peak areas in the chromatogram.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular m6A Quantification Assay (Dot Blot)

This assay is used to assess the effect of FTO inhibitors on the overall level of m6A in cellular mRNA.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • FTO inhibitor (this compound or Meclofenamic acid)

  • mRNA isolation kit

  • Nylon membrane

  • Anti-m6A antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence detection reagents

  • Methylene blue staining solution

Procedure:

  • Culture the cells and treat them with the FTO inhibitor at various concentrations for a specific duration (e.g., 24 hours). Include an untreated control.

  • Isolate total mRNA from the treated and control cells.

  • Serially dilute the isolated mRNA and spot the dilutions onto a nylon membrane.

  • Crosslink the RNA to the membrane using UV irradiation.

  • Block the membrane and then incubate it with an anti-m6A primary antibody.

  • Wash the membrane and incubate it with a secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • To normalize for the amount of RNA spotted, stain the membrane with methylene blue.

  • Quantify the dot intensities and calculate the relative m6A levels in the treated samples compared to the control.

Signaling Pathways and Experimental Workflows

FTO has been shown to regulate several key signaling pathways implicated in cellular processes such as proliferation, differentiation, and metabolism. The inhibition of FTO by compounds like this compound and Meclofenamic acid can therefore modulate these pathways.

FTO and the Wnt/β-catenin Signaling Pathway

FTO can influence the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is often associated with cancer. FTO has been shown to regulate the expression of key components of this pathway.

FTO_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates FTO FTO m6A_mRNA m6A-modified mRNA FTO->m6A_mRNA Demethylates m6A_mRNA->Target_Genes Regulates stability and translation FTO_Inhibitor FTO Inhibitor (this compound or Meclofenamic acid) FTO_Inhibitor->FTO Inhibits

Caption: FTO's role in the Wnt/β-catenin signaling pathway.

FTO and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. FTO has been implicated in the regulation of this pathway, particularly in the context of cancer.

FTO_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes FTO FTO m6A_mRNA m6A-modified mRNA FTO->m6A_mRNA Demethylates Target_Genes Target Gene Expression m6A_mRNA->Target_Genes Regulates stability and translation Target_Genes->PI3K Influences pathway components FTO_Inhibitor FTO Inhibitor (this compound or Meclofenamic acid) FTO_Inhibitor->FTO Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: FTO's interaction with the PI3K/Akt signaling pathway.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing FTO inhibitors.

FTO_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_cellular Cellular Assays Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Fluorescence Polarization) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Assay (IC50 determination) Hits->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits Selectivity_Assay Selectivity Assay (vs. other demethylases) Mechanism_Assay Mechanism of Action (e.g., Competition Assay) Validated_Hits->Selectivity_Assay Validated_Hits->Mechanism_Assay m6A_Quantification Cellular m6A Quantification Validated_Hits->m6A_Quantification Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Validated_Hits->Phenotypic_Assay Lead_Compounds Lead Compounds m6A_Quantification->Lead_Compounds Phenotypic_Assay->Lead_Compounds

Caption: A typical workflow for FTO inhibitor screening.

Conclusion

Both this compound and Meclofenamic acid represent valuable tools for probing the function of the FTO demethylase. Meclofenamic acid is a well-characterized inhibitor with established potency in the low micromolar range. While this compound is described as a potent and selective inhibitor, the lack of publicly available quantitative data makes a direct efficacy comparison with Meclofenamic acid challenging. Further studies are required to fully elucidate the inhibitory profile of this compound and to determine its relative advantages in specific research and therapeutic contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of these and other FTO inhibitors.

References

Analysis of Fto-IN-5's specificity and selectivity for FTO over ALKBH5.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Epigenetics and Drug Discovery

The study of N6-methyladenosine (m6A) RNA modification has identified the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5) as key demethylases, or "erasers," that play crucial roles in a myriad of biological processes.[1][2] The dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] Consequently, the development of potent and selective small-molecule inhibitors is of significant interest to the research community.

This guide provides a comparative analysis of the specificity and selectivity of a representative FTO inhibitor over its closest homolog, ALKBH5. While specific data for a compound designated "Fto-IN-5" is not available in the public domain, this guide will use the well-characterized inhibitor 18097 as a practical example to illustrate the principles and methodologies of selectivity assessment. Compound 18097 has been identified as a potent and highly selective FTO inhibitor, making it an excellent case study.[2]

Data Presentation: Inhibitor Potency and Selectivity

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. Selectivity is determined by comparing the IC50 values of an inhibitor against its primary target and off-target enzymes. A higher selectivity ratio indicates a more specific inhibitor, which is a critical attribute for reducing potential side effects.

The inhibitory activities of compound 18097 against FTO and ALKBH5 are summarized below. The data clearly demonstrates a strong preference for FTO.

CompoundTarget EnzymeIC50 (µM)Selectivity (Fold) vs. FTO
18097 FTO0.641
ALKBH5179~280

Note: Data is derived from published studies on compound 18097 and is used here as a representative example.

Visualization of Experimental Workflow

The determination of an inhibitor's selectivity is a critical step in its preclinical characterization. The following diagram outlines a typical workflow for assessing the specificity of a compound like this compound or our example, 18097, against the demethylases FTO and ALKBH5.

G cluster_0 Preparation cluster_1 Biochemical Assay cluster_2 Data Acquisition & Analysis cluster_3 Selectivity Determination P1 Synthesize & Purify Inhibitor (e.g., this compound) A2 Dose-Response Titration: Add varying concentrations of Inhibitor to each set of reactions P1->A2 P2 Express & Purify Recombinant FTO and ALKBH5 Proteins A1 Parallel Reactions: Incubate Enzyme (FTO or ALKBH5) with Substrate and Cofactors P2->A1 P3 Prepare m6A-containing RNA/DNA Substrate P3->A1 D1 Quantify Demethylation (e.g., via HPLC-MS/MS, Fluorescence, or AlphaLISA) A2->D1 D2 Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) D1->D2 D3 Calculate IC50 Values for FTO and ALKBH5 D2->D3 S1 Calculate Selectivity Ratio (IC50 ALKBH5 / IC50 FTO) D3->S1

Workflow for determining inhibitor selectivity.

Experimental Protocols

Accurate determination of IC50 values relies on robust and well-defined experimental protocols. The following describes a common method based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for quantifying demethylase activity, as was used for compound 18097.

Objective: To measure the dose-dependent inhibition of FTO and ALKBH5 by a test compound and determine its IC50 values.

Materials:

  • Recombinant human FTO and ALKBH5 proteins

  • m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate

  • Test inhibitor (e.g., 18097) dissolved in DMSO

  • Reaction Buffer: (e.g., 50 mM HEPES, pH 7.0)

  • Cofactors: Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate (2-OG), L-ascorbic acid

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HPLC-MS/MS system

Procedure:

  • Reaction Setup:

    • For each enzyme (FTO and ALKBH5), prepare parallel reaction mixtures in the reaction buffer. Each reaction should contain the respective enzyme at a fixed concentration (e.g., 100-200 nM), the m6A-containing substrate (e.g., 1 µM), and the necessary cofactors (e.g., 100 µM Fe(II), 100 µM 2-OG, 1 mM Ascorbic Acid).

    • Prepare a serial dilution of the test inhibitor (e.g., from 0.01 µM to 100 µM) in DMSO. Add a fixed volume of the inhibitor dilution to the reaction tubes. A DMSO-only control represents 0% inhibition.

  • Enzymatic Reaction:

    • Initiate the demethylation reaction by adding the enzyme or substrate.

    • Incubate the reactions at a controlled temperature (e.g., 37°C for FTO) for a fixed period (e.g., 60 minutes) during which the reaction is linear.

  • Sample Preparation for Analysis:

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Digest the oligonucleotide substrate into individual nucleosides by adding Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) and incubating under appropriate conditions.

  • HPLC-MS/MS Analysis:

    • Inject the digested samples into the HPLC-MS/MS system.

    • Separate the nucleosides (adenosine 'A' and N6-methyladenosine 'm6A') using a C18 reverse-phase column.

    • Quantify the amounts of 'A' and 'm6A' using mass spectrometry by monitoring their specific mass-to-charge ratios.

  • Data Analysis:

    • Calculate the percentage of demethylation for each inhibitor concentration based on the ratio of product ('A') to the sum of substrate and product ('m6A' + 'A').

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Conclusion

The selective inhibition of FTO over ALKBH5 is a critical objective in the development of targeted therapies for m6A-related pathologies. As demonstrated with the example of inhibitor 18097 , a significant selectivity of approximately 280-fold for FTO can be achieved. This level of specificity is promising for developing chemical probes to dissect the distinct biological roles of FTO and for advancing new therapeutic agents with minimal off-target effects. The methodologies outlined in this guide provide a standard framework for researchers to assess the potency and selectivity of novel FTO inhibitors, ensuring data comparability and aiding in the identification of promising lead candidates for further development.

References

A Researcher's Guide to Cross-Validating Fto-IN-5 Findings with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of experimental findings obtained using the FTO inhibitor, Fto-IN-5, with genetic-based approaches targeting the FTO protein. Ensuring the on-target activity of a chemical probe is paramount for the accurate interpretation of its biological effects. By juxtaposing pharmacological inhibition with genetic perturbation, researchers can build a more robust and reliable understanding of FTO's role in cellular processes.

This compound: A Potent Chemical Probe for FTO

This compound is a selective inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1] It was developed through a fragment-merging approach to enhance potency and selectivity.[2] Pharmacological inhibition of FTO with small molecules like this compound allows for acute, dose-dependent, and reversible modulation of its activity, providing a powerful tool to study the dynamic consequences of FTO inhibition.

Genetic Approaches for FTO Target Validation

Genetic methods offer a complementary strategy to validate the on-target effects of chemical probes by directly altering the expression of the target protein. The two most common approaches for studying FTO are CRISPR-Cas9-mediated knockout and siRNA/shRNA-mediated knockdown.

  • CRISPR-Cas9 Knockout: This technology allows for the permanent and complete removal of the FTO gene, creating a null background to compare with pharmacological inhibition.

  • siRNA/shRNA Knockdown: This method provides a transient reduction in FTO mRNA and protein levels, which can be useful for studying the effects of temporary FTO suppression and can sometimes circumvent the compensatory mechanisms that may arise in stable knockout cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and typical outcomes for genetic approaches targeting FTO.

Table 1: Quantitative Profile of this compound

ParameterValueReference
Target Fat Mass and Obesity-Associated Protein (FTO)[1][2]
IC50 0.087 µM[3]
Mechanism of Action Competitive inhibitor of m6A RNA demethylase activity
Cellular Effect Increases global m6A levels in mRNA

Table 2: Comparison of Genetic Approaches for FTO Validation

FeatureCRISPR-Cas9 KnockoutsiRNA/shRNA Knockdown
Effect on FTO Permanent gene disruptionTransient reduction of mRNA
Typical Efficacy >90% protein ablation50-90% reduction in protein levels
Timeframe Long-term (stable cell line generation)Short-term (typically 24-72 hours)
Potential for Off-Targets Can have off-target genomic editsCan have off-target mRNA knockdown
Use Case Studying the effects of complete FTO lossInvestigating the consequences of acute FTO suppression

Experimental Cross-Validation Workflow

A rigorous cross-validation experiment directly compares the phenotypic and molecular effects of this compound with a genetic perturbation of FTO in the same cellular context. The following workflow outlines the key steps for such a comparison.

G cluster_0 Experimental Arms cluster_1 Validation & Analysis cluster_2 Data Interpretation A Wild-Type Cells + Vehicle Control D Target Engagement (Western Blot / qPCR for FTO) A->D E Phenotypic Assays (e.g., Proliferation, Migration) A->E F Mechanistic Analysis (e.g., Global m6A levels, Downstream Gene Expression) A->F B Wild-Type Cells + This compound B->D B->E B->F C FTO Knockdown/Knockout Cells + Vehicle C->D C->E C->F G Compare B vs. A (Effect of Inhibitor) D->G H Compare C vs. A (Effect of Genetic Perturbation) D->H E->G E->H F->G F->H I Compare B vs. C (Phenotypic Concordance) G->I H->I

Figure 1. A generalized workflow for the cross-validation of this compound with genetic approaches.

FTO Signaling Pathway: An Example with Wnt/PI3K-Akt

FTO has been implicated in various signaling pathways, including the Wnt and PI3K-Akt pathways. Inhibition of FTO, either pharmacologically or genetically, is expected to modulate the activity of these pathways through its effect on the m6A modification of target mRNAs.

FTO_Signaling cluster_0 FTO-Mediated Regulation cluster_1 Inhibition cluster_2 Downstream Signaling FTO FTO mRNA Demethylated mRNA FTO->mRNA Demethylation m6A_mRNA m6A-modified mRNA (e.g., for Wnt/Akt pathway components) m6A_mRNA->FTO Wnt_PI3K_Akt Wnt/PI3K-Akt Pathway mRNA->Wnt_PI3K_Akt Stabilization/ Translation Fto_IN_5 This compound Fto_IN_5->FTO Genetic_KO CRISPR/siRNA Genetic_KO->FTO Cell_Growth Cell Growth & Proliferation Wnt_PI3K_Akt->Cell_Growth

Figure 2. FTO's role in the Wnt/PI3K-Akt pathway and points of intervention.

Experimental Protocols

Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, phenotypic assays).

CRISPR-Cas9 Mediated FTO Knockout
  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the FTO gene using a publicly available design tool.

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the Cas9-sgRNA plasmid into the target cell line using a suitable transfection reagent.

  • Single-Cell Cloning: Two to three days post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single clones.

  • Expansion and Validation: Expand the single-cell clones and screen for FTO knockout by Western blotting and Sanger sequencing of the targeted genomic region.

siRNA-Mediated FTO Knockdown
  • siRNA Selection: Select at least two independent, pre-validated siRNAs targeting FTO and a non-targeting control siRNA.

  • Transfection: On the day of transfection, seed cells so they will be 30-50% confluent at the time of transfection. Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Add the siRNA complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically for the cell line and target of interest.

  • Validation of Knockdown: Harvest a subset of the cells to validate FTO knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).

  • Phenotypic Analysis: Use the remaining cells for downstream phenotypic or mechanistic assays.

Conclusion

References

Confirming Fto-IN-5's Engagement with FTO: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation of a small molecule's binding to its intended target is a cornerstone of drug discovery. For Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), a suite of biochemical assays can robustly confirm its direct interaction. This guide provides a comparative overview of key assays, presenting experimental data for this compound alongside other known FTO inhibitors, and details the methodologies for their execution.

To rigorously assess the binding of this compound to the FTO protein, researchers can employ a variety of established biochemical and biophysical techniques. This guide will focus on a selection of these assays, providing a head-to-head comparison with other well-characterized FTO inhibitors such as Meclofenamic acid and FB23.

Comparison of FTO Inhibitor Binding Affinities

The following table summarizes the quantitative data obtained from various biochemical assays for this compound and other reference FTO inhibitors. This allows for a direct comparison of their potency and binding characteristics.

InhibitorAssay TypeParameterValue (µM)
This compound (Compound 11b) AlphaScreen AssayIC500.038
Meclofenamic AcidHPLC-based DemethylationIC507[1]
Fluorescence PolarizationIC5017.4[1]
FB23Demethylation AssayIC500.06
FB23-2Demethylation AssayIC502.6[2]
RheinDemethylation AssayIC50~20

Key Biochemical Assays for FTO-Inhibitor Binding Validation

A multi-faceted approach utilizing various biochemical assays is recommended to unequivocally confirm the binding of an inhibitor to FTO. Each assay provides distinct and complementary information regarding the interaction.

Workflow for FTO Inhibition and Binding Assays

FTO_Inhibitor_Assay_Workflow cluster_assays Biochemical/Biophysical Assays cluster_validation Validation Parameters AlphaScreen AlphaScreen Inhibitory_Potency Inhibitory Potency (IC50) AlphaScreen->Inhibitory_Potency SPR SPR Binding_Affinity Binding Affinity (Kd) SPR->Binding_Affinity CETSA CETSA Target_Engagement Cellular Target Engagement CETSA->Target_Engagement ITC ITC Thermodynamics Binding Thermodynamics (ΔH, ΔS) ITC->Thermodynamics FTO_Inhibitor FTO Inhibitor (e.g., this compound) FTO_Inhibitor->AlphaScreen Measures inhibition FTO_Inhibitor->SPR Measures kinetics FTO_Inhibitor->CETSA Confirms binding in cells FTO_Inhibitor->ITC Measures heat change FTO_Protein FTO Protein FTO_Protein->AlphaScreen FTO_Protein->SPR FTO_Protein->CETSA FTO_Protein->ITC

Figure 1. Workflow illustrating key biochemical and biophysical assays used to validate the binding of inhibitors to the FTO protein and the corresponding parameters determined by each assay.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is a bead-based, non-radioactive method to measure the inhibition of FTO's demethylase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human FTO protein

    • Biotinylated m6A-containing RNA substrate

    • Streptavidin-coated Donor beads

    • Anti-unmethylated RNA antibody conjugated to Acceptor beads

    • This compound and other test inhibitors

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.5 mM MnCl2, 2 mM L-ascorbic acid, 100 µM 2-oxoglutarate)

  • Procedure: a. Prepare serial dilutions of this compound and other inhibitors in DMSO. b. In a 384-well plate, add the FTO enzyme, biotinylated m6A-RNA substrate, and the inhibitors. c. Incubate the mixture at room temperature to allow for the enzymatic reaction to occur. d. Add a mixture of Streptavidin-Donor beads and anti-unmethylated RNA-Acceptor beads. e. Incubate in the dark to allow for bead-protein-RNA complex formation. f. Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the FTO activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.

Methodology:

  • Reagents and Materials:

    • Cell line expressing FTO (e.g., NB4 or MONOMAC6 cells)[3]

    • This compound and other test inhibitors

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) with protease inhibitors[3]

    • Antibodies: Anti-FTO primary antibody, HRP-conjugated secondary antibody

    • SDS-PAGE and Western blotting reagents

  • Procedure: a. Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time. b. Harvest the cells, wash with PBS, and resuspend in lysis buffer. c. Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes), followed by cooling. d. Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. e. Collect the supernatant containing the soluble, native proteins. f. Analyze the amount of soluble FTO in the supernatant by Western blotting using an anti-FTO antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble FTO against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to its target protein, providing kinetic and affinity data.

Methodology:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip)

    • Recombinant human FTO protein

    • This compound and other test inhibitors

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS)

  • Procedure: a. Immobilize the FTO protein onto the sensor chip surface using standard amine coupling chemistry. b. Prepare a series of concentrations of the inhibitor in the running buffer. c. Inject the different concentrations of the inhibitor over the FTO-immobilized surface and a reference flow cell. d. Monitor the binding response (in Resonance Units, RU) in real-time. e. After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor. f. Regenerate the sensor surface if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Reagents and Materials:

    • Isothermal titration calorimeter

    • Recombinant human FTO protein

    • This compound and other test inhibitors

    • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Procedure: a. Dialyze both the FTO protein and the inhibitor into the same buffer to minimize heat of dilution effects. b. Load the FTO protein into the sample cell of the calorimeter. c. Load the inhibitor into the injection syringe at a concentration typically 10-20 times that of the protein. d. Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change. e. Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and subtract the heat of dilution.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

By employing this comprehensive suite of biochemical assays, researchers can confidently validate the direct binding of this compound to the FTO protein, quantify its binding affinity and potency, and compare its performance against other known FTO inhibitors. This rigorous approach is essential for the continued development and characterization of novel therapeutic agents targeting FTO.

References

Comparing the in vivo effects of Fto-IN-5 with other published FTO inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of diseases, including obesity, metabolic disorders, and various cancers.[1][2] The development of small-molecule inhibitors targeting FTO is a burgeoning area of research. This guide provides a comparative analysis of the in vivo effects of three prominent FTO inhibitors: FB23, Rhein, and Meclofenamic Acid. While the user's interest included "Fto-IN-5," a comprehensive search of scientific literature did not yield any published in vivo data for a compound with this designation at this time.

In Vivo Efficacy Comparison of FTO Inhibitors

The following table summarizes the key in vivo experimental data for FB23, Rhein, and Meclofenamic Acid, offering a side-by-side comparison of their effects in various preclinical models.

InhibitorAnimal ModelDisease ContextDosage & AdministrationKey In Vivo EffectsReference
FB23 Senescence-accelerated mouse prone 8 (SAMP8) mice on a high-fat diet (HFD)Metabolic disturbances and cognitive declineNot specifiedAmeliorated HFD-induced metabolic disturbances and cognitive decline.[3][3]
Xenograft mice with intracranial IDH1wt gliomaspheresGlioblastoma20 mg/kg, daily intraperitoneal injectionsReduced tumor growth rates and increased survival.[4]
Xeno-transplanted mice with human acute myeloid leukemia (AML)Acute Myeloid LeukemiaNot specifiedSignificantly inhibited the progression of human AML.
Nude mice with colorectal cancer patient-derived xenograft (PDX)Colorectal CancerNot specifiedIncreased sensitivity of colorectal cancer cells to 5-fluorouracil (5-FU).
Rhein Mouse model of skeletal muscle injurySkeletal Muscle RegenerationNot specifiedDelayed skeletal muscle regeneration.
Nude mice with colorectal cancer patient-derived xenograft (PDX)Colorectal CancerNot specifiedDecreased PDX tumor growth and reduced tolerance to 5-FU.
Meclofenamic Acid Animal models of hemorrhagic thalamic painPainNot specifiedRelieved pain and injury by inhibiting FTO.
Cisplatin-induced acute kidney injury (AKI) modelAcute Kidney Injury100 mMAggravated renal injury, suggesting a complex role of FTO in this context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key in vivo experimental protocols cited in this guide.

Glioblastoma Xenograft Model (FB23)
  • Animal Model: Immunocompromised mice.

  • Cell Line: Intracranial gliomasphere xenografts (e.g., GS187, XDS4130).

  • Treatment: Mice with established tumors are randomized into two groups: a treatment group receiving daily intraperitoneal injections of FB23 (20 mg/kg) and a control group receiving DMSO.

  • Monitoring: Tumor growth is monitored in vivo by measuring plasma Gaussia Luciferase activity via tail vein blood draws.

  • Endpoint: Overall survival is monitored, and Kaplan-Meier curves are generated for analysis. Post-mortem, tumors are extracted for immunohistochemical analysis of markers like activated Caspase-3 to assess apoptosis.

Colorectal Cancer Patient-Derived Xenograft (PDX) Model (Rhein and FB23-2)
  • Animal Model: Nude mice.

  • Tumor Model: Patient-derived xenografts from colorectal cancer patients are implanted into the mice.

  • Treatment Regimens: Mice are administered one of four regimens: vehicle control, FTO inhibitor (Rhein or FB23-2) alone, 5-fluorouracil (5-FU) alone, or a combination of the FTO inhibitor and 5-FU.

  • Outcome Measures: Tumor size and weight are measured throughout the study to assess tumor growth inhibition and sensitization to chemotherapy.

Skeletal Muscle Injury and Regeneration Model (Rhein)
  • Animal Model: Mice.

  • Injury Induction: A standardized injury is induced in the skeletal muscle of the mice.

  • Treatment: One group of mice receives Rhein, while a control group does not.

  • Analysis: At various time points post-injury, muscle tissue is harvested. Myosin Heavy Chain (MyHC) expression and muscle fiber cross-sectional area are analyzed to assess the extent of muscle regeneration.

Signaling Pathways and Mechanisms of Action

FTO inhibitors exert their effects by modulating the m6A methylation of various target mRNAs, thereby influencing numerous downstream signaling pathways.

FTO_Inhibition_Pathway cluster_inhibitor FTO Inhibitors cluster_fto FTO Activity cluster_rna RNA Methylation cluster_downstream Downstream Effects FTO Inhibitors FB23 / Rhein / Meclofenamic Acid FTO FTO FTO Inhibitors->FTO inhibit m6A m6A levels in mRNA FTO->m6A demethylates Proliferation Cell Proliferation m6A->Proliferation regulates Apoptosis Apoptosis m6A->Apoptosis regulates Differentiation Cell Differentiation m6A->Differentiation regulates Metabolism Metabolic Regulation m6A->Metabolism regulates

Caption: FTO inhibitors block the demethylase activity of the FTO protein.

The inhibition of FTO leads to an increase in N6-methyladenosine (m6A) levels in messenger RNA (mRNA). This alteration in the epitranscriptome affects the stability, splicing, and translation of target mRNAs, thereby influencing key cellular processes.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model Select Animal Model (e.g., Xenograft mice) Tumor Implantation Implant Tumor Cells or Induce Disease Animal Model->Tumor Implantation Randomization Randomize into Treatment & Control Groups Tumor Implantation->Randomization Drug Administration Administer FTO Inhibitor (e.g., FB23) or Vehicle Randomization->Drug Administration Monitoring Monitor Tumor Growth, Body Weight, etc. Drug Administration->Monitoring Endpoint Measurement Measure Endpoints (e.g., Survival, Tumor Volume) Monitoring->Endpoint Measurement Tissue Analysis Harvest Tissues for Histology & Molecular Analysis Endpoint Measurement->Tissue Analysis Statistical Analysis Perform Statistical Analysis Tissue Analysis->Statistical Analysis

Caption: A generalized workflow for in vivo studies of FTO inhibitors.

This workflow outlines the key stages of preclinical evaluation for FTO inhibitors, from the initial setup of the animal model to the final data analysis.

References

Validating the Downstream Effects of Novel FTO Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of novel inhibitors of the FTO (Fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase, is a rapidly advancing field with significant therapeutic potential in oncology and metabolic diseases. This guide provides a framework for validating the downstream effects of new chemical entities targeting FTO, using established inhibitors as a benchmark. We present comparative data, experimental protocols, and logical workflows to aid in the systematic evaluation of your FTO inhibitor, referred to herein as Fto-IN-5.

Introduction to FTO and its Inhibition

FTO is an enzyme that removes the methyl group from m6A, the most abundant internal modification in messenger RNA (mRNA) in eukaryotes.[1][2][3] This demethylation activity plays a crucial role in various cellular processes, including RNA splicing, stability, and translation.[3] Dysregulation of FTO has been implicated in various diseases, including cancer and obesity.[4] Inhibition of FTO is a promising therapeutic strategy, and several small-molecule inhibitors have been developed and characterized.

Comparative Analysis of Known FTO Inhibitors

A critical step in validating a novel FTO inhibitor like this compound is to compare its performance against well-characterized alternatives. The following table summarizes the properties of some prominent FTO inhibitors.

InhibitorIC50Mechanism of ActionCellular EffectsKey Target Genes/Pathways Affected
Rhein Micromolar rangeCompetitive inhibitorIncreases global m6A levelsWnt/PI3K-Akt signaling
Meclofenamic Acid (MA) Micromolar rangeCompetitive inhibitor, binds to the active siteIncreases cellular m6A levels, suppresses proliferation of cancer cellsFTO preferentially over ALKBH5
FB23 / FB23-2 FB23: 60 nM, FB23-2: 2.6 µMSelective, direct binding to FTO's catalytic pocketPotent anti-proliferative effects in AML cellsMYC, Apoptosis signaling
CS1 / CS2 Low nanomolar rangeHighly selective, occupy the catalytic pocket of FTOPotent anti-leukemic efficacy, sensitizes leukemia cells to T cell cytotoxicityLILRB4, MYC targets
MO-I-500 Micromolar rangeFTO inhibitorReported to have anti-cancer activitiesNot specified in provided context
18097 Not specifiedBinds to the active site of FTOInhibits cell cycle and migration of cancer cellsP53 pathway, SOCS1

Validating the Downstream Effects of this compound

The following sections outline key experiments to validate the downstream effects of a novel FTO inhibitor.

Assessment of Global m6A Levels

A primary downstream effect of FTO inhibition is an increase in the global levels of m6A in cellular RNA.

Experimental Protocol: Dot Blot for Global m6A Quantification

  • RNA Extraction: Isolate total RNA from cells treated with this compound, a vehicle control, and a positive control inhibitor (e.g., FB23-2).

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.

  • RNA Denaturation: Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.

  • Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nylon membrane (e.g., Amersham Hybond-N+).

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the spots using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal loading, stain the membrane with 0.02% methylene blue.

  • Quantification: Densitometry analysis is performed to quantify the dot intensity, and the m6A levels are normalized to the methylene blue staining.

Analysis of FTO Target Gene Expression

Inhibition of FTO is expected to alter the expression of its target genes. The stability and translation of mRNAs for key oncogenes and tumor suppressors are often regulated by their m6A status.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

  • Cell Treatment and RNA Extraction: Treat cells with this compound and controls. Isolate total RNA.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for known FTO target genes (e.g., MYC, ASB2, RARA, SOCS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.

Table: Expected Changes in FTO Target Gene Expression upon Inhibition

Target GeneFunctionExpected Change in mRNA Stability/Translation
MYC Proto-oncogene, transcription factorDecreased stability/translation
ASB2 Tumor suppressorIncreased stability/translation
RARA Nuclear receptor, differentiationIncreased stability/translation
SOCS1 Suppressor of cytokine signalingIncreased mRNA stability
Investigation of Downstream Signaling Pathways

FTO inhibition has been shown to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

Experimental Protocol: Western Blotting

  • Cell Lysis: Lyse cells treated with this compound and controls to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in pathways such as Wnt/β-catenin (e.g., β-catenin, c-Myc), PI3K/Akt (e.g., p-Akt, Akt), and p53 signaling (e.g., p53, p21). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.

  • Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status.

Visualizing Experimental Workflows and Signaling Pathways

Diagram: Workflow for Validating this compound

G cluster_0 In Vitro Validation cluster_1 Data Analysis & Comparison A Treat Cells with this compound B Assess Global m6A Levels (Dot Blot) A->B C Analyze Target Gene Expression (qPCR) A->C D Investigate Signaling Pathways (Western Blot) A->D F Quantify Changes in m6A, Gene & Protein Expression B->F C->F D->F E Compare IC50 with Known Inhibitors G Benchmark against Published Data E->G F->G H Validated FTO Inhibitor G->H

Caption: A streamlined workflow for the in vitro validation of a novel FTO inhibitor.

Diagram: FTO-Mediated Gene Regulation Pathway

FTO_Pathway FTO FTO (m6A Demethylase) m6A_mRNA m6A-modified mRNA (e.g., MYC, SOCS1) FTO->m6A_mRNA demethylates Fto_IN_5 This compound (Inhibitor) Fto_IN_5->FTO inhibits mRNA mRNA m6A_mRNA->mRNA YTHDF2 YTHDF2 (Reader Protein) m6A_mRNA->YTHDF2 binds Translation Protein Translation mRNA->Translation Degradation mRNA Degradation YTHDF2->Degradation Downstream Downstream Cellular Effects Degradation->Downstream Translation->Downstream

Caption: The inhibitory action of this compound on FTO leads to altered mRNA fate and downstream effects.

Conclusion

The validation of a novel FTO inhibitor requires a multi-faceted approach, combining biochemical and cellular assays. By systematically assessing the impact of this compound on global m6A levels, target gene expression, and key signaling pathways, and by comparing these results with established FTO inhibitors, researchers can build a robust data package to support its further development. The experimental protocols and workflows provided in this guide offer a clear roadmap for these validation studies.

References

Fto-IN-5: A Comparative Analysis of its Impact on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-cancer properties of Fto-IN-5, a potent and selective inhibitor of the FTO protein. This document provides a comparative analysis of its effects across various cancer cell lines, supported by experimental data and detailed protocols.

The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in oncology. Its role as an RNA demethylase, influencing gene expression, has been implicated in the progression of numerous cancers. This compound, a pyridine-based inhibitor of FTO, has shown promise in preclinical studies. This guide offers an objective comparison of this compound's performance, alongside other FTO inhibitors, and provides the necessary experimental context for its evaluation.

Comparative Efficacy of FTO Inhibitors Across Cancer Cell Lines

The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other notable FTO inhibitors across a range of cancer cell lines. This data highlights the differential sensitivity of various cancer types to FTO inhibition.

InhibitorCancer TypeCell LineIC50 (µM)
This compound (as compound 11b prodrug) Acute Monocytic LeukemiaNOMO-1Viability decreased (specific IC50 not reported)[1][2]
Compound C6 (1,2,3-triazole-pyridine hybrid) Esophageal CancerKYSE-1502.17[3]
KYSE-2701.35[3]
TE-10.95[3]
KYSE-5104.15
EC1090.83
FTO-43 N Gastric CancerAGSNot specified
KATOIIINot specified
SNU-16Not specified
Compound 8t Acute Myeloid LeukemiaMOLM130.35
NB40.59
THP-10.70
Compound 18097 Breast CancerMDA-MB-231Not specified
Cervical CancerHeLaNot specified
Lung CancerA549Not specified
MelanomaA375Not specified

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 48-72 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

FTO inhibitors, including this compound, exert their anti-cancer effects by modulating various signaling pathways. The inhibition of FTO leads to an increase in N6-methyladenosine (m6A) levels in mRNA, affecting the stability and translation of key oncogenes and tumor suppressors.

FTO_Inhibition_Pathway Fto_IN_5 This compound FTO FTO Protein Fto_IN_5->FTO inhibits m6A m6A Demethylation (decreased) FTO->m6A catalyzes mRNA Target mRNA (e.g., MYC, RARA) m6A->mRNA affects stability Protein Oncogenic Proteins (expression altered) mRNA->Protein translation Apoptosis Apoptosis Protein->Apoptosis CellCycle Cell Cycle Arrest Protein->CellCycle Proliferation Tumor Cell Proliferation (inhibited) Protein->Proliferation

Caption: Mechanism of this compound Action.

The diagram above illustrates the general mechanism of action for FTO inhibitors like this compound. By inhibiting the FTO protein, these compounds prevent the demethylation of m6A on target mRNAs. This leads to altered expression of oncogenic proteins, ultimately resulting in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Analysis Analyze Apoptosis Rate Apoptosis_Assay->Apoptosis_Analysis Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: Experimental Workflow for this compound Evaluation.

The workflow diagram outlines the key experimental steps for evaluating the anti-cancer effects of this compound. This includes initial in vitro screening to determine its impact on cell viability and apoptosis, followed by mechanistic studies to elucidate the affected signaling pathways.

Further research into the efficacy of this compound across a broader range of cancer cell lines is warranted to fully understand its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for the scientific community to advance the development of novel FTO-targeted cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Fto-IN-5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO).

This compound, with the molecular formula C23H18Cl2N6O6, is classified as a halogenated organic compound due to the presence of chlorine atoms in its structure.[1][2] Halogenated organic compounds require specific disposal procedures to mitigate potential environmental and health risks.[3][4] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves: To prevent skin contact.

  • Safety goggles or a face shield: To protect the eyes from splashes.

  • A laboratory coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused solid compounds, solutions, and contaminated labware.

  • Waste Segregation:

    • All waste streams containing this compound must be segregated as halogenated organic waste .[3]

    • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams. Incompatible mixtures can lead to dangerous chemical reactions.

  • Waste Collection:

    • Solid Waste: Collect unused or surplus solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container suitable for halogenated organic solvents.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed container for solid hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The hazard characteristics (e.g., "Toxic," "Halogenated Organic")

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept tightly closed except when adding waste.

    • Provide secondary containment to prevent spills from reaching drains or the environment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.

Quantitative Data and Recommendations

While specific quantitative disposal limits for this compound are not available, the following table summarizes general recommendations for handling halogenated organic waste.

ParameterRecommendationSource
Waste Container Filling Level Do not fill containers beyond 90% capacity to allow for expansion.
pH of Aqueous Solutions for Collection If applicable, maintain a pH between 5.5 and 9.5 for aqueous solutions containing organic chemicals before collection.
Maximum Accumulation in Laboratory A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory satellite accumulation area.
Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established safety protocols for handling and disposing of halogenated organic compounds in a laboratory setting. These protocols are derived from general chemical safety guidelines and best practices, rather than specific experimental assays involving this compound.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

Fto_IN_5_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Solid this compound Waste D Segregate as Halogenated Organic Waste A->D B Liquid this compound Waste B->D C Contaminated Labware C->D E Use Labeled, Compatible Waste Container D->E F Keep Container Closed E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Fto-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fto-IN-5 is not publicly available. The following guidance is based on best practices for handling potentially hazardous research chemicals and data for structurally related compounds, such as furan derivatives. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO) and should be handled with care in a laboratory setting.[1] Due to the lack of specific safety data, a cautious approach is necessary. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them immediately upon contamination.[2]
Eyes & Face Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield may be worn in conjunction with goggles for added protection against splashes.
Body Flame-Retardant Lab CoatThe lab coat should be fully buttoned with sleeves rolled down to prevent skin exposure.
Respiratory Chemical Fume Hood or RespiratorAll manipulations of this compound should be performed within a certified chemical fume hood.[2][3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
Legs & Feet Full-Length Pants & Closed-Toed ShoesEnsure no skin is exposed between the shoe and ankle.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Handling:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • All work with this compound should be conducted in a designated area within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated and eliminate any potential ignition sources.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Use non-sparking tools to collect the absorbed material and place it in a designated, sealed hazardous waste container.

  • Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan: Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designate a specific, leak-proof, and clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).

  • The container should be made of a material compatible with organic compounds.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Labeling and Storage:

  • Clearly label the hazardous waste container with the full chemical name "this compound," the appropriate hazard warnings (e.g., "Caution: Research Chemical," "Potentially Hazardous"), and the date of accumulation.

  • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Workflow for Safe Handling of this compound

Fto_IN_5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem collect_waste Collect Waste in Designated Container handle_chem->collect_waste Post-Experiment contain_spill Contain Spill with Inert Absorbent handle_chem->contain_spill If Spill Occurs label_waste Label Waste Container collect_waste->label_waste store_waste Store in Secondary Containment label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste collect_spill Collect Absorbed Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.